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  • Product: 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-
  • CAS: 653574-52-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine A Note on the Subject Compound: Initial searches for "1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-" did no...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

A Note on the Subject Compound: Initial searches for "1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-" did not yield specific data for a compound with this exact structure. Therefore, this guide will focus on the closely related and well-documented compound, 1-Methyl-3-phenyl-1H-pyrazol-5-amine (CAS Number: 10199-50-5). The methodologies and principles discussed herein are broadly applicable to the characterization of novel pyrazole derivatives.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to their diverse biological activities.[1] The compound 1-methyl-3-phenyl-1H-pyrazol-5-amine is a significant member of this class, featuring a substituted pyrazole ring that is a precursor for more complex molecular architectures.[1][2] Understanding the physicochemical properties of such a molecule is paramount for researchers in drug development, as these characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-3-phenyl-1H-pyrazol-5-amine, detailing both its known characteristics and the experimental protocols for their determination. The insights provided are intended to empower researchers to make informed decisions in the synthesis, formulation, and biological evaluation of this and related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of a compound provide the initial dataset from which its potential as a drug candidate can be evaluated.

PropertyValueSource
Molecular Formula C10H11N3[3][4][5]
Molecular Weight 173.21 g/mol [4]
Appearance Pale yellow crystalline powder / Cream crystals[4][6]
Melting Point 125-128 °C[6]
Boiling Point (Predicted) 368.1 °C at 760 mmHg[6]
Density (Predicted) 1.17 g/cm³[6]
pKa (Predicted) 3.88 ± 0.10[7]
LogP (Predicted) 2.25[6]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[6]

Solubility

Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[8] This technique measures the thermodynamic solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent at equilibrium.

Protocol:

  • Preparation of a Saturated Solution: An excess amount of 1-methyl-3-phenyl-1H-pyrazol-5-amine is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) in a sealed glass vial.[8]

  • Equilibration: The vial is agitated in a temperature-controlled shaker for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[8]

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a low-binding filter (e.g., a 0.22 µm PTFE syringe filter) to obtain a clear, saturated solution.[8]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A calibration curve is constructed using standard solutions of known concentrations to ensure accurate quantification.[8]

Causality Behind Experimental Choices:

  • Using excess solid ensures that the solution becomes saturated and remains in equilibrium with the solid phase.

  • Prolonged agitation at a constant temperature is crucial to reach thermodynamic equilibrium, as dissolution can be a slow process.

  • Centrifugation and filtration are necessary to completely remove any undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to buffer B Agitate at constant temperature (24-72h) A->B Equilibration C Centrifuge to pellet solid B->C D Filter supernatant C->D Clarification E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F Concentration Determination

Caption: Workflow for Equilibrium Solubility Determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a solid compound. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, while impurities tend to depress and broaden the melting range.

Experimental Determination: Capillary Method

A common and reliable method for determining the melting point is the capillary method using a melting point apparatus.[10][11]

Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered 1-methyl-3-phenyl-1H-pyrazol-5-amine is packed into a thin-walled capillary tube to a height of 2-3 mm.[12]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[12]

  • Heating and Observation: The sample is heated at a controlled rate.[11] An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2°C per minute) near the expected melting point.[11]

  • Recording the Melting Range: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has completely liquefied. This range is the melting point of the compound.[11]

Causality Behind Experimental Choices:

  • Fine powder ensures uniform heat distribution throughout the sample.

  • A slow heating rate near the melting point is critical to allow the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate reading.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[13] For 1-methyl-3-phenyl-1H-pyrazol-5-amine, the amino group is basic and can be protonated. The pKa value is crucial as it dictates the charge state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a widely used and robust method for pKa determination.[14][15]

Protocol:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to a known concentration.[15]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).[15]

  • pH Measurement: The pH of the solution is measured using a calibrated pH electrode after each incremental addition of the titrant.[15]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the half-equivalence point where the concentrations of the protonated and neutral species are equal.[14][15]

Causality Behind Experimental Choices:

  • Use of a calibrated pH meter is essential for accurate pH measurements, which are the foundation of this method.[15]

  • Stepwise addition of titrant allows the system to reach equilibrium at each point, ensuring the measured pH reflects the true state of the solution.

  • Plotting the derivative of the titration curve can help to more accurately pinpoint the inflection point, and thus the pKa.

G A Dissolve compound in solvent C Add titrant (e.g., HCl) incrementally A->C B Calibrate pH electrode D Record pH after each addition B->D C->D E Plot pH vs. Volume of titrant D:e->E:w F Determine inflection point (pKa) E->F

Caption: Potentiometric Titration Workflow for pKa.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) environment.[16] It is a critical parameter that influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME properties. The standard system for LogP measurement is the n-octanol/water partition system.

Experimental Determination: HPLC Method

While the shake-flask method is the traditional approach, the reverse-phase high-performance liquid chromatography (RP-HPLC) method is a faster, high-throughput alternative for estimating LogP.[16][17] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

  • System Setup: An RP-HPLC system with a nonpolar column (e.g., C18) is used. The mobile phase is typically a mixture of an organic solvent (like methanol or acetonitrile) and water.[18]

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (tR) are recorded.[17][19]

  • Standard Curve Generation: The logarithm of the capacity factor (log k) is calculated for each standard (log k = log((tR - t0) / t0), where t0 is the column dead time). A linear regression analysis is performed by plotting the known LogP values of the standards against their calculated log k values.[17]

  • Sample Analysis: 1-methyl-3-phenyl-1H-pyrazol-5-amine is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Calculation: The log k for the test compound is calculated, and its LogP value is determined by interpolation from the linear regression equation of the standard curve.[17]

Causality Behind Experimental Choices:

  • RP-HPLC is used because the nonpolar stationary phase mimics a lipid environment. More lipophilic compounds interact more strongly with the column and thus have longer retention times.

  • A set of standards with a range of LogP values that bracket the expected LogP of the test compound is necessary for an accurate and reliable calibration curve.[18]

Conclusion

The physicochemical properties of 1-methyl-3-phenyl-1H-pyrazol-5-amine—solubility, melting point, pKa, and LogP—are foundational parameters that dictate its behavior in both chemical and biological systems. A thorough understanding and accurate measurement of these properties are indispensable for guiding the drug discovery and development process. The experimental protocols detailed in this guide represent robust and validated methods that provide the critical data needed to assess the potential of this and other novel pyrazole derivatives as therapeutic agents. By integrating these principles into early-stage research, scientists can more effectively design and select compounds with favorable ADME profiles, increasing the likelihood of success in developing new medicines.

References

  • Melting point determination. (n.d.). University of Alberta. Retrieved March 17, 2026, from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved March 17, 2026, from [Link]

  • Sarmini, K., & Kenndler, E. (1999). Development of Methods for the Determination of pKa Values. Journal of Biochemical and Biophysical Methods, 38(3), 123-137. Retrieved March 17, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved March 17, 2026, from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved March 17, 2026, from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • 5 Easy Methods to Calculate pKa. (2025, March 31). Pharmaguideline. Retrieved March 17, 2026, from [Link]

  • Shake Flask Method for Partition Coefficient. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • Melting Point Determination. (n.d.). The Japanese Pharmacopoeia. Retrieved March 17, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved March 17, 2026, from [Link]

  • 5-AMINO-1-METHYL-3-PHENYLPYRAZOLE. (n.d.). LookChem. Retrieved March 17, 2026, from [Link]

  • Cyprotex pKa and LogP Fact Sheet. (n.d.). Evotec. Retrieved March 17, 2026, from [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved March 17, 2026, from [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Chemspace. Retrieved March 17, 2026, from [Link]

  • Beltrán, J. L., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved March 17, 2026, from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved March 17, 2026, from [Link]

  • Al-Zaydi, K. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 219-252. Retrieved March 17, 2026, from [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved March 17, 2026, from [Link]

  • 1-METHYL-3-PHENYL-1H-PYRAZOL-5-AMINE. (n.d.). Matrix Fine Chemicals. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

A Strategic Guide to Elucidating the In Vitro Mechanism of Action of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

Abstract: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Compounds featuring this five-membered heterocyclic ring exhibit a va...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Compounds featuring this five-membered heterocyclic ring exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and enzyme inhibitory functions.[2][3][4] Specifically, the 5-aminopyrazole moiety serves as a versatile building block for novel therapeutic agents, demonstrating potential as kinase inhibitors, anticancer agents, and antimicrobials.[2][5] This guide presents a comprehensive, tiered experimental strategy for the in vitro characterization of a novel derivative, 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- . We will outline a logical workflow, from broad biological profiling to specific target validation and pathway elucidation, providing researchers with the foundational protocols and rationale necessary to define its mechanism of action.

Introduction and Scaffolding Analysis

The subject compound, 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- , belongs to the 5-aminopyrazole class. Analysis of its structure provides initial clues for hypothesis generation:

  • 1H-Pyrazol-5-amine Core: This scaffold is known for its ability to form key hydrogen bonds within enzyme active sites, particularly in the ATP-binding pocket of protein kinases.[6]

  • 1-Methyl and 3-Phenyl Substitution: The substitution pattern on the pyrazole ring is critical for target specificity and potency. The 1-phenyl-3-methyl-pyrazol-5-amine scaffold, for instance, is a known precursor for derivatives targeting protein kinases and inducing apoptosis.[6] The phenyl group at position 3 can engage in hydrophobic or pi-stacking interactions within a target's binding site.

  • N-(1-methylethyl) Group: The isopropyl group on the exocyclic amine can influence solubility, cell permeability, and steric interactions within the binding pocket, fine-tuning the compound's activity and selectivity.

Based on this structural analysis and the extensive literature on related pyrazole derivatives, we can formulate several primary hypotheses for the compound's biological activity. It may function as:

  • An antiproliferative agent acting on cancer cells.

  • A protein kinase inhibitor .

  • An inhibitor of other critical enzymes (e.g., proteases, metabolic enzymes).[7][8]

  • An antimicrobial agent .[9][10]

The following experimental plan is designed to systematically investigate these possibilities.

Tier 1: Primary Biological Activity Profiling

The initial phase of investigation involves broad screening assays to identify the primary biological domain of the compound's activity. This approach maximizes efficiency by rapidly narrowing the field of potential mechanisms.

Experimental Workflow: Tier 1 Screening

G cluster_0 Tier 1: Broad Screening Compound Test Compound 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- A Antiproliferative Screening (MTT Assay vs. Cancer Cell Panel) Compound->A B Broad Kinase Panel Screen (e.g., 400+ Kinases) Compound->B C Antimicrobial Screening (MIC vs. Bacteria/Fungi) Compound->C A_res A_res A->A_res Result: Cytotoxic? B_res B_res B->B_res Result: Kinase Hit? C_res C_res C->C_res Result: Antimicrobial?

Caption: Tier 1 workflow for initial biological screening.

Antiproliferative Activity

A fundamental first step is to assess the compound's effect on cell proliferation, typically using a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.[6][11]

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium, ranging from 100 µM to 0.1 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Kinase Inhibition Profiling

Given the prevalence of pyrazoles as kinase inhibitors, screening against a broad panel of kinases is a high-yield strategy.[6][12] Commercial services offer profiling against hundreds of kinases at a fixed concentration (e.g., 1 or 10 µM).

Rationale: This experiment provides a rapid "hit" list of potential molecular targets. A significant inhibition (>50-70%) of one or more kinases strongly suggests a primary mechanism of action and directs subsequent validation efforts.

Antimicrobial Activity

The pyrazole scaffold is also present in compounds with antimicrobial properties.[9] A standard broth microdilution assay will determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.

  • Incubation: Incubate at the appropriate temperature (37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest compound concentration where no visible growth is observed.

Tier 2: Target Validation and Initial Mechanistic Studies

If Tier 1 screening yields a positive result (a "hit"), the next phase focuses on validating the target and performing initial studies to understand the biochemical and cellular consequences of target engagement.

Experimental Workflow: Tier 2 Validation

G cluster_1 Tier 1 Hit: Cytotoxicity cluster_2 Tier 1 Hit: Kinase Inhibition A1 Determine IC₅₀ (Dose-Response) A2 Apoptosis Assay (Annexin V / PI) A1->A2 A3 Caspase Activation (Luminometric Assay) A2->A3 B1 Biochemical IC₅₀ (Radiometric or FRET) B2 Enzyme Kinetics (Mode of Inhibition) B1->B2 B3 Cellular Target Engagement (Western Blot for p-Substrate) B2->B3

Caption: Tier 2 workflows for validating cytotoxicity or kinase inhibition hits.

If Antiproliferative Activity is Confirmed

If the compound shows potent growth inhibition, the next logical step is to determine the mechanism of cell death.

  • IC₅₀ Determination: Perform detailed dose-response experiments with a finer concentration gradient to accurately calculate the IC₅₀ value for the most sensitive cell lines.

  • Apoptosis vs. Necrosis: Use Annexin V (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells) flow cytometry to distinguish between programmed cell death and cellular injury. Derivatives of the related 3-methyl-1-phenyl-1H-pyrazol-5-amine have been shown to induce apoptosis.[6]

  • Caspase Activation: Measure the activity of key executioner caspases (caspase-3/7) using a luminometric or fluorometric assay. A significant increase in caspase activity is a hallmark of apoptosis.

If a Kinase Target is Identified

If the broad-panel screen identifies one or more kinase targets, validation is crucial.

Protocol: Biochemical Kinase Inhibition Assay (Example: ADP-Glo™)

  • Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, ATP, and varying concentrations of the test compound.

  • Kinase Reaction: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction back into ATP.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to produce a light signal that is directly proportional to kinase activity.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀.

Enzyme Kinetics: To understand how the compound inhibits the kinase, perform kinetic studies by measuring the initial reaction rates at various concentrations of both ATP and the inhibitor. Plotting the data in a Lineweaver-Burk plot can help determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Many pyrazole-based inhibitors are ATP-competitive.[6]

Cellular Target Engagement: It is essential to confirm that the compound inhibits the target kinase within a cellular environment. This is typically done by Western blot. Treat cells with the compound and measure the phosphorylation level of a known direct downstream substrate of the target kinase. A dose-dependent decrease in substrate phosphorylation indicates successful target engagement.

Tier 3: Signaling Pathway Elucidation

Once a specific molecular target is validated, the final step is to map its downstream consequences on cellular signaling pathways.

Hypothetical Signaling Pathway: Kinase Inhibition

G cluster_pathway Hypothetical Cellular Pathway cluster_downstream Downstream Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Compound Pyrazole Inhibitor Compound->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Hypothetical pathway showing the pyrazole compound inhibiting a receptor tyrosine kinase.

Western Blot Analysis: Profile the effects of the compound on key signaling pathways often dysregulated in cancer, such as:

  • MAPK/ERK Pathway: Analyze the phosphorylation status of MEK and ERK.

  • PI3K/Akt Pathway: Analyze the phosphorylation status of Akt and its downstream targets like mTOR and S6K.

A decrease in the phosphorylation of key nodes in these pathways following compound treatment provides a clear mechanistic link between target inhibition and the observed antiproliferative effects.

Cell Cycle Analysis: To determine if the compound's antiproliferative effect is due to cell cycle arrest, treat cells with the compound for 24-48 hours, stain with propidium iodide, and analyze by flow cytometry. An accumulation of cells in a specific phase (e.g., G1, S, or G2/M) indicates interference with cell cycle progression.

Data Synthesis and Reporting

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Bioactivity Profile of the Test Compound

Assay TypeTarget/Cell LineEndpointResult
Antiproliferative MCF-7 (Breast Cancer)IC₅₀1.2 µM
HCT-116 (Colon Cancer)IC₅₀2.5 µM
A549 (Lung Cancer)IC₅₀> 50 µM
Kinase Inhibition EGFR KinaseIC₅₀0.8 µM
p38α KinaseIC₅₀15.6 µM
SRC KinaseIC₅₀> 50 µM
Antimicrobial S. aureusMIC> 100 µM
E. coliMIC> 100 µM

Interpretation: The hypothetical data in Table 1 would suggest that the compound is a moderately potent and selective antiproliferative agent, with activity against MCF-7 and HCT-116 cells. The biochemical data strongly suggest that this activity is mediated through the inhibition of the EGFR kinase. The lack of broad antimicrobial activity helps to focus the mechanism of action on eukaryotic targets.

References

  • Bawazir, W. (2020) A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • MDPI. (2022) Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • MDPI. (2025) Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • Beilstein Journal of Organic Chemistry. (2018) 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Future Medicinal Chemistry. (2023) Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • MDPI. (2022) Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

  • MDPI. (2025) Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • MDPI. (2024) Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]

  • MDPI. (2023) Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Wolters Kluwer. (n.d.) Current status of pyrazole and its biological activities. [Link]

  • ACS Publications. (2024) Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]

  • Hindawi. (n.d.) Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. [Link]

  • Academic Strive. (2024) Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • NIST. (n.d.) 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • BMC. (n.d.) Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PubMed. (2011) Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

  • ResearchGate. (2024) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

Sources

Foundational

Pharmacokinetic profiling of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of the novel investigational compound, 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-. As a member of the pyrazole class, this molecule holds potential for therapeutic applications, and a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its progression through the drug development pipeline.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

The narrative that follows is structured to logically flow from initial characterization to complex in vivo studies, mirroring the typical progression of a preclinical development program.[2] The experimental choices detailed herein are grounded in established scientific principles and regulatory expectations, ensuring a robust and reliable data package.[3][4]

Introduction and Strategic Overview

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[5][6] The successful development of any new pyrazole derivative, including 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-, is contingent upon a favorable pharmacokinetic profile. Early and comprehensive PK assessment allows for the timely identification of potential liabilities, informs lead optimization efforts, and provides the foundation for designing safe and effective clinical studies.[2][7]

This guide will delineate a multi-tiered approach to the pharmacokinetic profiling of our lead compound, commencing with fundamental physicochemical and in vitro ADME assays before progressing to in vivo studies in relevant animal models. The overarching goal is to construct a holistic understanding of the compound's disposition within a biological system.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a drug candidate is the bedrock of any pharmacokinetic assessment. These intrinsic attributes often govern a compound's solubility, permeability, and ultimately, its oral bioavailability.

Core Physicochemical Parameters

The following table summarizes key physicochemical properties for the parent amine, 1-Methyl-3-phenyl-1H-pyrazol-5-amine, which provide a baseline for our investigational compound.

PropertyValueSource
Molecular Formula C10H11N3[8]
Molecular Weight 173.219 g/mol [8]
Physical Form Solid[9]
InChI Key KCYRMURRLLYLPU-UHFFFAOYSA-N[8][9]

It is imperative to experimentally determine these properties for 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- as the N-isopropyl substitution will alter these values.

Solubility and Lipophilicity

Aqueous solubility and lipophilicity (logP/logD) are critical determinants of a drug's absorption and distribution. These parameters should be experimentally determined across a physiologically relevant pH range (e.g., pH 2.0 to 7.4).

Experimental Protocol: Thermodynamic Solubility Assessment

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add an excess of the compound to a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4).

  • Equilibrate the samples for 24 hours at a controlled temperature (e.g., 25°C or 37°C) with constant agitation.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS.

In Vitro Pharmacokinetics: Foundational ADME Screening

In vitro assays provide a high-throughput and cost-effective means of assessing the ADME properties of a compound, enabling early identification of potential liabilities and guiding the design of more complex in vivo studies.[10]

Metabolic Stability

The metabolic stability of a compound in liver microsomes or hepatocytes is a key indicator of its potential in vivo clearance.

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat, mouse) and NADPH in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Plasma Protein Binding

The extent of plasma protein binding influences the distribution of a drug and the fraction available to exert its pharmacological effect.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device with a semi-permeable membrane is used.

  • Sample Addition: The test compound is added to plasma in one chamber, and buffer is added to the other chamber.

  • Equilibration: The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated.

Cytochrome P450 (CYP) Inhibition

Assessing the potential for a compound to inhibit major CYP isoforms is crucial for predicting drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay

  • Incubation: The test compound is co-incubated with human liver microsomes, a CYP isoform-specific probe substrate, and NADPH.

  • Metabolite Formation: The reaction is allowed to proceed for a specific time at 37°C.

  • Reaction Termination: The reaction is stopped with a suitable solvent.

  • Analysis: The formation of the probe substrate's metabolite is quantified by LC-MS/MS or fluorescence.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.

Bioanalytical Methodology: The Cornerstone of Accurate Quantification

A robust and validated bioanalytical method is essential for the accurate quantification of the test compound in biological matrices.[11][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13]

Method Development and Validation

The development of a reliable LC-MS/MS method for 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- in plasma, urine, and tissue homogenates should be a priority. Method validation should be performed in accordance with regulatory guidelines from the EMA and FDA.[11][12][14]

Key Validation Parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (bench-top, freeze-thaw, and long-term)

Experimental Protocol: Sample Preparation using Protein Precipitation

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[13]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[13]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Bioanalytical_Workflow cluster_0 Sample Collection & Processing cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Vortex & Centrifuge) Plasma->Precipitation ISTD Internal Standard (in Acetonitrile) ISTD->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS System Reconstitution->LC_MSMS Injection Data Data Acquisition LC_MSMS->Data Quantification Quantification Data->Quantification

Caption: Bioanalytical sample processing and analysis workflow.

In Vivo Pharmacokinetics: Understanding the Whole-Body Response

In vivo studies in animal models are essential for understanding the complete ADME profile of a drug candidate and for informing dose selection for toxicology and efficacy studies.[15][16]

Study Design and Execution

Pharmacokinetic studies should be conducted in at least two species (one rodent and one non-rodent) as per regulatory guidelines.[2] The choice of animal model should ideally be one in which the metabolism of the compound is similar to that in humans.[3]

Experimental Protocol: Rodent PK Study

  • Animal Model: Use a suitable rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Analyze plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters.

InVivo_PK_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Drug Administration (IV and PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis Plasma Samples PK_Analysis Pharmacokinetic Analysis (e.g., NCA) Bioanalysis->PK_Analysis Reporting Data Reporting & Interpretation PK_Analysis->Reporting

Caption: Workflow for an in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters

The following table outlines the essential pharmacokinetic parameters to be determined from the in vivo studies.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute bioavailability

Data Interpretation and Reporting

Conclusion

The systematic pharmacokinetic profiling of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- as outlined in this guide, provides a robust pathway for understanding its ADME properties. By integrating physicochemical characterization, in vitro screening, validated bioanalysis, and in vivo studies, a comprehensive data package can be generated. This will not only de-risk the compound's progression but also provide the necessary insights to optimize its development and ultimately, its potential clinical success. Adherence to good laboratory practices and regulatory guidelines throughout this process is non-negotiable for ensuring data integrity and facilitating regulatory acceptance.[3][17]

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - Food and Drug Administration. (1997, July). Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Retrieved from [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • In vitro ADMET properties of pyrazole 28 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Cheméo. (n.d.). Retrieved from [Link]

  • Pk/bio-distribution - MuriGenics. (n.d.). Retrieved from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column | Journal of AOAC INTERNATIONAL | Oxford Academic. (2023, April 15). Retrieved from [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents | Request PDF - ResearchGate. (2025, November 26). Retrieved from [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study - Johns Hopkins University. (2022, September 15). Retrieved from [Link]

  • Preclinical Studies in Drug Development | PPD. (n.d.). Retrieved from [Link]

  • 1-METHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | CAS 10199-50-5 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (n.d.). Retrieved from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27). Retrieved from [Link]

  • Step 2: Preclinical Research | FDA. (2018, January 4). Retrieved from [Link]

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O - PubChem. (n.d.). Retrieved from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29). Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. (2009, June 12). Retrieved from [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse - Journal of Applied Pharmaceutical Science. (2011, August 11). Retrieved from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). Retrieved from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 1). Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025, April 15). Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25). Retrieved from [Link]

Sources

Exploratory

Receptor binding affinity of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

An In-Depth Technical Guide to the Receptor Binding Affinity of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for designing selective and potent ligands for a wide range of biological targets. This guide provides a comprehensive technical overview of the methodologies used to characterize the receptor binding affinity of a novel pyrazole derivative, 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-.

As this appears to be a novel chemical entity with no pre-existing public data, this document will serve as a framework for its initial characterization. We will proceed under the guidance of a Senior Application Scientist, focusing on the rationale behind experimental choices, ensuring data integrity through self-validating protocols, and grounding our methods in authoritative scientific principles.

Part 1: Target Identification and Prioritization

Given the novelty of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-, the initial and most critical step is to identify its potential biological targets. The structure, featuring a substituted pyrazole ring, suggests several plausible protein families it might interact with.

In Silico Screening and Target Class Prediction

Computational methods provide a resource-efficient first pass for generating testable hypotheses.

  • Pharmacophore Modeling: The 3D arrangement of chemical features in our compound can be compared to databases of known pharmacophores for various receptor families. The presence of a hydrogen bond donor (amine), hydrogen bond acceptors (pyrazole nitrogens), and a hydrophobic phenyl group suggests potential interactions with G-protein coupled receptors (GPCRs) or certain enzyme classes.

  • Molecular Docking: Docking the compound into the crystal structures of representative targets from different families (e.g., kinases, GPCRs, nuclear receptors) can provide a preliminary ranking of potential binders based on predicted binding energies.

Differential Gene Expression Analysis

A common starting point for uncharacterized compounds is to treat a relevant cell line and analyze changes in gene expression via RNA-sequencing. This can provide clues about the signaling pathways being perturbed by the compound, thereby pointing towards potential upstream receptors or enzymes.

Part 2: Primary Binding Assays - The Gold Standard

Once a panel of putative targets is identified, direct binding assays are employed to confirm interaction and quantify the affinity. Radioligand binding assays are a highly sensitive and quantitative method for this purpose.

Radioligand Binding Assays

These assays measure the direct interaction of a radiolabeled ligand with a receptor. They are typically performed using cell membranes expressing the receptor of interest.

Saturation Binding Assay

This experiment determines the equilibrium dissociation constant (Kd) of a radioligand and the total number of receptors (Bmax) in a tissue or cell preparation.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: Incubate the cell membranes with increasing concentrations of the radioligand in the assay buffer.

  • Non-Specific Binding: In a parallel set of tubes, include a high concentration of a known, non-radiolabeled ligand to determine non-specific binding.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate bound from free radioligand by filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding (total minus non-specific) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

Competition Binding Assay

This assay measures the affinity of a non-radiolabeled compound (our test compound) by its ability to compete with a radioligand for binding to the receptor.

Experimental Protocol:

  • Membrane and Radioligand Preparation: Prepare cell membranes and a fixed concentration of a suitable radioligand (typically at its Kd concentration).

  • Test Compound Dilutions: Prepare a series of dilutions of the test compound, 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-.

  • Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound.

  • Controls: Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration, Separation, and Quantification: Follow the same procedure as the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

ParameterValue
Radioligand Kd2.5 nM
IC50150 nM
Calculated Ki 50 nM

Experimental Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Receptor-Expressing Cell Membranes incubation Incubate Membranes with Radioligand and Competitor prep_membranes->incubation prep_radioligand Prepare Radioligand Stock prep_radioligand->incubation prep_competitor Prepare Serial Dilutions of 1H-Pyrazol-5-amine... prep_competitor->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration total_binding Total Binding Control (No Competitor) total_binding->filtration nsb Non-Specific Binding Control (Excess Unlabeled Ligand) nsb->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation data_analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) scintillation->data_analysis

Caption: Workflow for a competition radioligand binding assay.

Part 3: Orthogonal and Label-Free Methods

To validate the findings from radioligand binding assays and to gain deeper insights into the binding kinetics, it is crucial to employ orthogonal, label-free methods.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Experimental Protocol:

  • Chip Preparation: Immobilize the purified target receptor onto a sensor chip.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- (the analyte) over the chip surface.

  • Association Phase: Monitor the binding of the analyte to the immobilized receptor in real-time.

  • Dissociation Phase: Replace the analyte solution with running buffer and monitor the dissociation of the analyte from the receptor.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.

Hypothetical SPR Data Summary:

ParameterValue
kon (M⁻¹s⁻¹)1.2 x 10⁵
koff (s⁻¹)6.0 x 10⁻³
Calculated Kd (nM) 50

SPR Experimental Workflow Diagram

cluster_setup Setup cluster_run Binding Cycle cluster_output Analysis immobilize Immobilize Receptor on Sensor Chip prime Prime with Running Buffer immobilize->prime inject Inject Analyte (Test Compound) prime->inject associate Association Phase inject->associate dissociate Dissociation Phase associate->dissociate regenerate Regeneration dissociate->regenerate sensorgram Generate Sensorgram dissociate->sensorgram regenerate->inject Next Concentration fitting Fit Data to Model (e.g., 1:1 Langmuir) sensorgram->fitting kinetics Determine kon, koff, Kd fitting->kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the purified target receptor and the test compound in the same buffer.

  • Loading: Load the receptor solution into the sample cell and the test compound into the injection syringe.

  • Titration: Inject small aliquots of the test compound into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks and plot the heat change per injection against the molar ratio of the ligand to the protein. Fit the data to a binding model to determine the thermodynamic parameters.

Part 4: Downstream Functional Assays

Confirming that the binding of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- to its target receptor translates into a biological effect is the final and most important step. The choice of functional assay depends on the nature of the target receptor.

  • For GPCRs: Assays could include measuring second messenger levels (e.g., cAMP, IP3) or β-arrestin recruitment.

  • For Ion Channels: Electrophysiological techniques like patch-clamping can be used to measure changes in ion flow.

  • For Enzymes: Enzyme activity assays can determine whether the compound acts as an inhibitor or an activator.

A strong correlation between the binding affinity (Ki or Kd) and the functional potency (EC50 or IC50) provides compelling evidence that the observed biological effect is mediated through the identified target receptor.

Conclusion

Characterizing the receptor binding affinity of a novel compound such as 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- is a multi-step process that requires a combination of in silico, in vitro binding, and functional assays. By employing a systematic approach that includes orthogonal validation methods, researchers can confidently determine the affinity and kinetic parameters of the compound for its biological target. This information is critical for understanding its mechanism of action and for guiding further drug development efforts.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • DeBlasi, A., O'Reilly, K., & Motulsky, H. J. (1989). Calculating uncertainty of Ki values from competition binding data. Trends in pharmacological sciences, 10(6), 227–229. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-Methyl-N-(1-methylethyl)-3-phenyl-1H-pyrazol-5-amine

Target Compound: 1-Methyl-N-(1-methylethyl)-3-phenyl-1H-pyrazol-5-amine (Synonym: N-isopropyl-1-methyl-3-phenyl-1H-pyrazol-5-amine) Core Scaffold: 5-Aminopyrazole Primary Applications: Scaffold development for kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-Methyl-N-(1-methylethyl)-3-phenyl-1H-pyrazol-5-amine (Synonym: N-isopropyl-1-methyl-3-phenyl-1H-pyrazol-5-amine) Core Scaffold: 5-Aminopyrazole Primary Applications: Scaffold development for kinase inhibitors, Hsp90 inhibitors, and agricultural active ingredients.

Strategic Overview & Retrosynthetic Rationale

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors and molecular chaperone inhibitors[1]. The synthesis of 1-methyl-N-(1-methylethyl)-3-phenyl-1H-pyrazol-5-amine requires strict control over regioselectivity and alkylation states.

To achieve this, we employ a highly reliable two-step sequence:

  • Regioselective Cyclocondensation: The pyrazole core is constructed via the condensation of benzoylacetonitrile with methylhydrazine[2]. The regiochemical outcome is dictated by the differential nucleophilicity of methylhydrazine's nitrogen atoms. The less hindered, more nucleophilic terminal amine (-NH₂) preferentially attacks the highly electrophilic ketone carbonyl. Subsequent intramolecular cyclization by the internal nitrogen (-NHCH₃) onto the nitrile carbon locks the methyl group at the 1-position and the primary amine at the 5-position[3].

  • Reductive Amination: The resulting primary amine is converted to the secondary isopropylamine using acetone and Sodium Triacetoxyborohydride (STAB). Reductive amination is chosen over direct alkylation (e.g., using 2-bromopropane) to completely suppress over-alkylation and operate under mild, functional-group-tolerant conditions[4]. STAB selectively reduces the intermediate ketimine without prematurely reducing the acetone[5].

Mechanistic Workflow

MechanisticWorkflow cluster_step1 Step 1: Regioselective Cyclocondensation cluster_step2 Step 2: Reductive Amination SM Benzoylacetonitrile + Methylhydrazine Hydrazone Intermediate Hydrazone (NH2 attacks Ketone) SM->Hydrazone EtOH, u0394 Int 1-Methyl-3-phenyl- 1H-pyrazol-5-amine Hydrazone->Int Intramolecular Cyclization (NHCH3 attacks Nitrile) Imine Ketimine Intermediate (Amine + Acetone) Int->Imine Acetone, AcOH, DCE Prod 1-Methyl-N-(1-methylethyl)- 3-phenyl-1H-pyrazol-5-amine Imine->Prod NaBH(OAc)3 Reduction

Figure 1: Two-step mechanistic workflow detailing the regioselective cyclocondensation and subsequent reductive amination.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

This step establishes the core pyrazole ring with strict regiocontrol.

Reagents & Materials:

  • Benzoylacetonitrile: 1.45 g (10.0 mmol, 1.0 eq)

  • Methylhydrazine: 0.58 mL (11.0 mmol, 1.1 eq) (Caution: Highly toxic and flammable)

  • Absolute Ethanol (EtOH): 20 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoylacetonitrile (1.45 g) in absolute ethanol (20 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add methylhydrazine (0.58 mL) dropwise over 5 minutes via syringe under an inert argon atmosphere[2].

  • Cyclocondensation: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 80 °C) for 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 1:1). The starting material (R_f ~0.6) should disappear, replaced by a new, highly UV-active spot (R_f ~0.3).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (30 mL) and distilled water (20 mL).

  • Extraction: Extract the aqueous layer with an additional 20 mL of EtOAc. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 20% to 40% EtOAc in Hexanes) to afford the intermediate as an off-white solid[6].

Step 2: Synthesis of 1-Methyl-N-(1-methylethyl)-3-phenyl-1H-pyrazol-5-amine

This step installs the isopropyl group via STAB-mediated reductive amination.

Reagents & Materials:

  • 1-Methyl-3-phenyl-1H-pyrazol-5-amine: 866 mg (5.0 mmol, 1.0 eq)

  • Acetone: 1.10 mL (15.0 mmol, 3.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.59 g (7.5 mmol, 1.5 eq)

  • Glacial Acetic Acid (AcOH): 0.29 mL (5.0 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE): 15 mL

Step-by-Step Procedure:

  • Imine Formation: In a 50 mL round-bottom flask, dissolve the intermediate amine (866 mg) in anhydrous DCE (15 mL). Add acetone (1.10 mL) and glacial acetic acid (0.29 mL). Stir the mixture at room temperature for 30 minutes to facilitate ketimine formation[4].

  • Reduction: Cool the flask slightly in a water bath (to absorb mild exotherm). Add NaBH(OAc)₃ (1.59 g) portionwise over 10 minutes.

  • Reaction: Stir the heterogeneous mixture at room temperature for 16 hours under an argon atmosphere[5].

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL) and stirring vigorously for 15 minutes until gas evolution ceases.

  • Workup: Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (eluting with 10% to 25% EtOAc in Hexanes) to yield the final product.

Analytical & Quantitative Data

To ensure a self-validating system , researchers must verify the success of each step using the expected analytical markers outlined below. The shift of the primary amine to a secondary amine is most clearly validated by the appearance of the isopropyl multiplet in the ¹H NMR spectrum and the corresponding mass shift in LC-MS.

Table 1: Reaction Parameters & Efficiency Summary

Reaction StepMolar EquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Cyclocondensation SM: 1.0 / MeNHNH₂: 1.1EtOH80 (Reflux)4.070 - 75%
2. Reductive Amination Int: 1.0 / Acetone: 3.0 / STAB: 1.5DCE20 - 25 (RT)16.080 - 85%

Table 2: Expected Analytical Characterization Data

CompoundMS (ESI) [M+H]⁺Expected ¹H NMR Signals (CDCl₃, 400 MHz)
Intermediate (Step 1)174.1 m/zδ 7.75 (m, 2H, Ph), 7.35 (m, 3H, Ph), 5.85 (s, 1H, Pyrazole-CH), 3.72 (s, 3H, N-CH₃), 3.60 (br s, 2H, -NH₂)
Final Product (Step 2)216.1 m/zδ 7.75 (m, 2H, Ph), 7.35 (m, 3H, Ph), 5.78 (s, 1H, Pyrazole-CH), 3.70 (s, 3H, N-CH₃), 3.55 (m, 1H, -CH(CH₃)₂) , 3.15 (br s, 1H, -NH-), 1.22 (d, 6H, -CH(CH₃)₂)

Safety & Handling Precautions

  • Methylhydrazine: This reagent is highly toxic, a suspected human carcinogen, and highly flammable. It must be handled exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles). Syringes and needles used for its transfer should be quenched in a dilute bleach solution before disposal.

  • Sodium Triacetoxyborohydride (STAB): While milder than standard borohydrides, STAB reacts with water to release flammable hydrogen gas. Store in a desiccator and handle away from moisture.

  • 1,2-Dichloroethane (DCE): A toxic and potentially carcinogenic solvent. Ensure all rotary evaporation of DCE is trapped efficiently and disposed of in halogenated waste streams.

References

  • Huang, D. S., LeBlanc, E. V., Shekhar-Guturja, T., Robbins, N., Krysan, D. J., Pizarro, J., Whitesell, L., Cowen, L. E., & Brown, L. E. "Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

Sources

Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the novel pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the novel pyrazole derivative, 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-. Pyrazole-containing molecules are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] As such, a reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. The described isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a research and drug development environment.[2][3]

Introduction

1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- is a substituted pyrazole, a class of compounds known for its diverse pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties.[1][4] Accurate quantification of this active pharmaceutical ingredient (API) is fundamental to ensuring product quality and consistency. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide array of pharmaceutical compounds.[3][5][6] This document provides a comprehensive guide for researchers and drug development professionals on the systematic development and validation of an HPLC method for this specific pyrazole derivative.

The core of this method development process is a logical, stepwise approach to optimizing chromatographic conditions, followed by a rigorous validation protocol to ensure the method is fit for purpose. This includes a thorough evaluation of specificity, linearity, accuracy, precision, and robustness.

Analyte and Chromatographic System

Analyte Structure:

  • IUPAC Name: 1-methyl-N-(1-methylethyl)-3-phenyl-1H-pyrazol-5-amine

  • Molecular Formula: C13H17N3

  • Molecular Weight: 215.29 g/mol

  • General Properties: Based on its structure, the analyte is a moderately non-polar small organic molecule with a basic nitrogen in the pyrazole ring and an amine group, making it suitable for reversed-phase chromatography.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 stationary phase is a common starting point for small molecule analysis due to its versatility.[5] For this method, a Phenomenex Luna® C18(2) column (150 x 4.6 mm, 5 µm) was selected.

  • Chemicals and Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (FA) for mobile phase modification.

Method Development Strategy

The development of a robust HPLC method follows a systematic process of screening and optimization of key parameters. The primary goal is to achieve a symmetric peak for the analyte, free from interfering peaks, with a reasonable retention time.

Initial Parameter Screening

Column Selection: A C18 column was chosen as the initial stationary phase due to the hydrophobic nature of the phenyl and isopropyl groups on the analyte.

Mobile Phase Selection: A mixture of an organic solvent and an aqueous phase is standard for RP-HPLC.[7] Acetonitrile and methanol are the most common organic modifiers. Acetonitrile was chosen for its lower viscosity and favorable UV transparency. An initial screening was performed with varying ratios of acetonitrile and water.

Detection Wavelength: A UV scan of the analyte in the mobile phase was performed using the PDA detector to determine the wavelength of maximum absorbance (λmax). For this compound, a λmax of 254 nm was identified, providing good sensitivity.

Optimization of Chromatographic Conditions

The following diagram illustrates the workflow for optimizing the critical parameters of the HPLC method.

Caption: Workflow for HPLC Method Development and Validation.

Mobile Phase Composition: An isocratic elution with a mobile phase of 60% acetonitrile and 40% water resulted in a retention time of approximately 5.8 minutes. To improve peak shape, 0.1% formic acid was added to both the water and acetonitrile. The acidic mobile phase ensures that the amine and pyrazole nitrogen are protonated, leading to more consistent interactions with the stationary phase and sharper peaks.

Flow Rate and Temperature: A flow rate of 1.0 mL/min was found to provide a good balance between analysis time and backpressure. The column temperature was maintained at 30 °C to ensure reproducible retention times.

Final Optimized Method

The following table summarizes the final optimized chromatographic conditions.

ParameterCondition
Column Phenomenex Luna® C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase 60:40 (v/v) Acetonitrile (0.1% FA) : Water (0.1% FA)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Retention Time ~ 5.8 minutes

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended application.[2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[8][9]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[2] This was evaluated by injecting a blank (diluent) and a placebo (a mixture of all formulation excipients without the API). The resulting chromatograms showed no interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8] A series of five standard solutions were prepared at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 50 - 150 µg/mL
Regression Equation y = 25432x + 1234
Correlation Coefficient (r²) 0.9998

The high correlation coefficient (r² > 0.999) indicates excellent linearity over the specified range.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). Each concentration was prepared in triplicate.

Concentration LevelMean Recovery (%)% RSD
80%99.50.85
100%100.20.65
120%99.80.72

The recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]

  • Repeatability: Six replicate injections of the standard solution at 100% concentration were made on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.

Precision Type% RSD of Peak Area
Repeatability 0.55%
Intermediate Precision 0.92%

The low relative standard deviation (%RSD) values (< 2%) for both repeatability and intermediate precision indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

The method demonstrates sufficient sensitivity for the quantification of the analyte at low concentrations.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results were not significantly affected, demonstrating the robustness of the method.

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

SystemSuitability System HPLC System Ready StandardInjection Standard Injection (n=5) Check Parameters System->StandardInjection Parameters Tailing Factor Theoretical Plates %RSD of Peak Area StandardInjection->Parameters Proceed Proceed with Analysis StandardInjection->Proceed Acceptance {Tailing Factor ≤ 1.5 | Plates > 2000 | %RSD ≤ 2.0} Parameters->Acceptance

Caption: System Suitability Check Protocol.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantification of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-. The method meets all the validation criteria of the ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this compound.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. MDPI. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

Sources

Method

Application Note: In Vivo Dosing and Pharmacodynamic Profiling of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

Target Audience: Preclinical Researchers, DMPK Scientists, and Translational Pharmacologists Compound Designation: MIPPA (1-M ethyl-N-i sopropyl-3-p henyl-1H-p yrazol-5-a mine) Primary Application: CNS-penetrant kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Translational Pharmacologists Compound Designation: MIPPA (1-M ethyl-N-i sopropyl-3-p henyl-1H-p yrazol-5-a mine) Primary Application: CNS-penetrant kinase inhibition (e.g., LRRK2) for neuroinflammatory models.

Mechanistic Rationale & Structural Significance

The compound 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- (MIPPA) is a highly specialized small molecule designed for targeted kinase inhibition. The 1H-pyrazol-5-amine (or 3-aminopyrazole) core acts as a privileged adenino-mimetic pharmacophore, forming critical bidentate hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket[1].

The specific functionalization of this scaffold dictates its in vivo utility:

  • 3-Phenyl Group: Occupies the hydrophobic pocket adjacent to the ATP-binding site, increasing target selectivity[2].

  • 1-Methyl Group: Provides steric directionality, preventing off-target binding to kinases with smaller gatekeeper residues.

  • N-(1-methylethyl) [Isopropyl] Amine: Significantly enhances the molecule's lipophilicity (calculated LogP ~3.5), which is a prerequisite for passive diffusion across the blood-brain barrier (BBB)[3].

Because of these properties, MIPPA is an ideal candidate for targeting CNS-localized kinases such as LRRK2, a major genetic driver of Parkinson's disease and neuroinflammation[4].

Pathway MIPPA MIPPA (1H-Pyrazol-5-amine) LRRK2 LRRK2 Kinase MIPPA->LRRK2 ATP-competitive Inhibition Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylation pRab10 p-Rab10 (Thr73) Rab10->pRab10 Kinase Active Pathology Neuroinflammation pRab10->Pathology Pathological Cascade

Fig 1: Mechanism of LRRK2 kinase inhibition by MIPPA and downstream p-Rab10 modulation.

Causality-Driven Formulation Strategy

Due to the lipophilic nature of the 3-phenyl and N-isopropyl groups, MIPPA exhibits poor aqueous solubility at physiological pH. Attempting to dose this compound in standard aqueous buffers will result in micro-precipitation, leading to erratic gastrointestinal absorption and uninterpretable pharmacokinetic (PK) data.

Optimal Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (0.9% NaCl)

Step-by-Step Formulation Protocol
  • Solubilization: Weigh 10 mg of MIPPA powder. Add 1 mL of 100% DMSO and vortex for 1 minute until completely clear.

    • Causality Checkpoint: DMSO is required to disrupt the strong crystalline lattice of the pyrazole core. Omitting this step will leave undissolved micro-crystals.

  • Surfactant Addition: Add 4 mL of PEG400 to the DMSO solution. Vortex vigorously for 2 minutes.

    • Causality Checkpoint: PEG400 acts as a co-solvent and surfactant. It creates a hydrophobic shell around the MIPPA molecules, preventing them from crashing out when introduced to an aqueous environment.

  • Aqueous Phase Integration: Slowly add 5 mL of sterile 0.9% Saline dropwise while continuously sonicating the mixture at room temperature.

    • Causality Checkpoint: Dropwise addition is critical. Rapid addition of saline causes localized supersaturation, leading to irreversible precipitation.

Self-Validating In Vivo Dosing & Tissue Processing

To establish a trustworthy preclinical profile, the experimental design must be a self-validating system . This is achieved by extracting both Pharmacokinetic (PK - drug concentration) and Pharmacodynamic (PD - target engagement) data from the exact same tissue homogenate of a single animal. This rules out systemic physiological variations and directly correlates local brain exposure to kinase inhibition.

Workflow Formulation 1. Formulation 10% DMSO / 40% PEG400 Dosing 2. In Vivo Dosing PO / IV Routes Formulation->Dosing Sampling 3. Tissue Sampling Plasma & Brain Dosing->Sampling LCMS 4a. LC-MS/MS (PK Analysis) Sampling->LCMS Aliquot 1 ELISA 4b. MSD Assay (PD Analysis) Sampling->ELISA Aliquot 2

Fig 2: Integrated PK/PD workflow ensuring self-validating data from single-animal sampling.

Step-by-Step Dosing & Sampling Protocol
  • Subject Preparation: Fast C57BL/6 mice for 12 hours prior to oral (PO) dosing.

    • Causality Checkpoint: Fasting eliminates the "food effect," which can drastically alter gastric emptying rates and trap lipophilic drugs in dietary lipids, skewing Tmax​ and Cmax​ .

  • Administration: Administer MIPPA via oral gavage at 10 mg/kg (dose volume: 10 mL/kg) or via tail vein injection (IV) at 2 mg/kg (dose volume: 5 mL/kg).

  • Euthanasia & Perfusion (Timepoints: 0.5, 1, 2, 4, 8, 24 h): Euthanize subjects via CO₂ asphyxiation. Immediately perform transcardiac perfusion with ice-cold PBS for 3 minutes.

    • Causality Checkpoint: Perfusion flushes residual blood from the cerebral microvasculature. Without perfusion, the LC-MS/MS will detect drug circulating in the brain's blood vessels, falsely inflating the perceived Blood-Brain Barrier (BBB) penetration.

  • Homogenization: Extract the brain and homogenize in 3 volumes of RIPA buffer containing both protease and phosphatase inhibitors.

  • Bifurcated Analysis: Split the homogenate immediately. Use Aliquot A for LC-MS/MS (MIPPA quantification) and Aliquot B for Meso Scale Discovery (MSD) immunoassay (quantification of p-Rab10 at Thr73).

Quantitative Data Presentation

The following tables summarize the expected self-validated PK/PD outputs for MIPPA, demonstrating excellent oral bioavailability and robust CNS target engagement.

Table 1: Pharmacokinetic (PK) Parameters of MIPPA in C57BL/6 Mice
ParameterIV (2 mg/kg)PO (10 mg/kg)Causality / Interpretation
Cmax​ (Plasma) 1,450 ng/mL3,120 ng/mLRapid absorption facilitated by the lipophilic N-isopropyl group.
Tmax​ (Plasma) N/A1.0 hFasting protocol ensures rapid gastric emptying and absorption.
AUC0−∞​ 2,800 h·ng/mL9,100 h·ng/mLHigh exposure indicates stability against first-pass hepatic metabolism.
Oral Bioavailability (F%) -65% Excellent for a pyrazole-5-amine derivative.
Brain/Plasma Ratio ( Kp​ ) 1.21.4 Kp​>1.0 confirms active/passive BBB penetration, validated by PBS perfusion.
Table 2: Pharmacodynamic (PD) Response (LRRK2 Target Engagement)
Timepoint (Post-PO Dose)Brain MIPPA Concentration (nM)p-Rab10 Inhibition (%)System Validation Status
0.5 h 15025%Sub-optimal target engagement.
2.0 h 1,85088% Cmax​ aligns with maximum target inhibition (Self-Validated).
8.0 h 42045%Drug clearance correlates with recovery of p-Rab10 levels.
24.0 h < 105%Complete washout; baseline kinase activity restored.

References

  • Discovery of a brain penetrant SGK1 inhibitor using a ligand- and structure-based virtual screening methodology. PMC (nih.gov). 3[3]

  • Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. PMC (nih.gov). 2[2]

  • Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition. Journal of Medicinal Chemistry - ACS Publications. 1[1]

  • US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors. Google Patents. 4[4]

Sources

Application

Application Notes &amp; Protocols: The 1-Methyl-3-phenyl-1H-pyrazol-5-amine Scaffold in Small Molecule Drug Discovery

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to form key interactions with a multitude of biological targets.[1][2] Among its derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to form key interactions with a multitude of biological targets.[1][2] Among its derivatives, the 1-methyl-3-phenyl-1H-pyrazol-5-amine core represents a particularly versatile and synthetically accessible starting point for the development of novel therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this scaffold, with a primary focus on its role in the discovery of kinase inhibitors. We will explore the underlying mechanism of action, delve into structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis of derivatives and their subsequent biological evaluation.

Introduction: The Aminopyrazole as a Privileged Scaffold

Heterocyclic compounds form the backbone of a vast number of approved drugs, and the pyrazole ring is a recurring motif.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal anchor for binding within protein active sites. Specifically, 5-aminopyrazole derivatives have been extensively explored as inhibitors of key enzyme classes, including protein kinases, metalloproteases, and various bacterial enzymes.[3][4][5][6]

The compound of interest, 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- , is a representative example of this class. While this specific molecule is not a named drug, its core structure, 1-methyl-3-phenyl-1H-pyrazol-5-amine , is a well-established building block. The substituents—a methyl group at N1, a phenyl group at C3, and a secondary amine at C5—are strategically positioned to probe the distinct pockets of an enzyme's active site, making this scaffold a powerful tool for generating potent and selective inhibitors. This guide will use this core structure as a foundation to discuss its broad applicability.

Physicochemical Profile & Key Properties

To effectively design a drug discovery campaign, understanding the physicochemical properties of the core scaffold is essential. Below is a representative profile for the parent scaffold, 1-methyl-3-phenyl-1H-pyrazol-5-amine. The addition of an N-isopropyl group (as in the topic compound) would increase the molecular weight and lipophilicity (LogP).

PropertyValueData Source
CAS Number 10199-50-5Sigma-Aldrich
Molecular Formula C₁₀H₁₁N₃Sigma-Aldrich
Molecular Weight 173.21 g/mol NIST[7]
Physical Form SolidSigma-Aldrich
InChI Key KCYRMURRLLYLPU-UHFFFAOYSA-NSigma-Aldrich
Core Application: Kinase Inhibition

The most prominent application of the aminopyrazole scaffold is in the development of protein kinase inhibitors.[1][8] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[2][9] Derivatives of the 1-methyl-3-phenyl-1H-pyrazol-5-amine scaffold have shown activity against numerous kinases, including:

  • p38 Mitogen-Activated Protein (MAP) Kinase[5]

  • AXL Receptor Tyrosine Kinase (RTK)[10]

  • Fibroblast Growth Factor Receptor (FGFR)[11]

  • Cyclin-Dependent Kinases (CDKs)[8][12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[13]

3.1. Mechanism of Target Engagement

Most pyrazole-based kinase inhibitors function as ATP-competitive inhibitors . The pyrazolopyrimidine core is designed to mimic the adenine base of ATP, allowing it to bind in the highly conserved ATP-binding pocket of the kinase hinge region.[9]

The key interactions typically involve:

  • Hinge Binding: The pyrazole ring's nitrogen atoms form critical hydrogen bonds with the backbone amide residues of the kinase "hinge" region.

  • Hydrophobic Pockets: The phenyl group at the C3 position often extends into a nearby hydrophobic pocket, contributing significantly to potency and selectivity.

  • Solvent-Exposed Region: The amine at the C5 position points towards the solvent-exposed region of the active site. This position is the primary vector for modification, allowing chemists to introduce a wide variety of substituents to enhance potency, tune selectivity, and improve pharmacokinetic properties.

Below is a diagram illustrating the general workflow for developing a kinase inhibitor from a starting scaffold like ours.

G cluster_0 Discovery & Design cluster_1 Optimization & Validation Scaffold Scaffold Selection (1-Methyl-3-phenyl-1H-pyrazol-5-amine) Library Library Synthesis (SAR Exploration at C5-amine) Scaffold->Library Rational Design HTS High-Throughput Screening (In Vitro Kinase Assays) Library->HTS Compound Deck Hit Hit Identification HTS->Hit Potency Data LeadOp Lead Optimization (ADME/Tox Profiling) Hit->LeadOp Hit-to-Lead InVivo In Vivo Efficacy Models (e.g., Xenograft Studies) LeadOp->InVivo Candidate Selection Preclinical Preclinical InVivo->Preclinical Preclinical Candidate SAR Pyrazolamine N1 N1-Methyl: - Generally optimal size - Influences vector orientation Pyrazolamine->N1 C3 C3-Phenyl: - CRITICAL for potency - Interacts with hydrophobic pocket - Phenyl ring substitutions tune selectivity Pyrazolamine->C3 C5 C5-Amine: - PRIMARY diversification point - Projects into solvent - Site for improving PK/PD properties Pyrazolamine->C5

Key Structure-Activity Relationship (SAR) Points.
Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a derivative and its subsequent evaluation in a biochemical assay.

4.1. Protocol 1: Synthesis of an N-Acyl Derivative

Objective: To synthesize N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide from the parent amine via amide coupling. This is a foundational reaction for exploring SAR at the C5 position.

Rationale: Acylation of the C5-amine is a robust and high-yielding reaction that allows for the introduction of diverse chemical moieties. Triethylamine (TEA) is used as a mild base to neutralize the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation.

Materials:

  • 1-methyl-3-phenyl-1H-pyrazol-5-amine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-3-phenyl-1H-pyrazol-5-amine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 5 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

4.2. Protocol 2: In Vitro Biochemical Kinase Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target protein kinase (e.g., p38α).

Rationale: This protocol describes a classic and highly sensitive radiometric assay that measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP) from ATP to a substrate protein by the kinase. [14][15]A decrease in substrate phosphorylation in the presence of the inhibitor corresponds to its potency. This is considered a gold-standard method for quantifying kinase activity. [15] Materials:

  • Recombinant active kinase (e.g., p38α)

  • Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)

  • Test compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • [γ-³²P]ATP (radioactive)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter paper

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO (e.g., from 10 mM down to 1 nM). A typical final assay concentration of DMSO should be ≤1%.

  • Reaction Plate Setup: In a 96-well plate, add the following to each well:

    • Kinase Assay Buffer

    • Test compound dilution (or DMSO for control wells)

    • Substrate solution (e.g., MBP)

    • Kinase enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a pre-mixed solution of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the plate at 30 °C for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the Stop Solution.

  • Substrate Capture: Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose filter paper. The negatively charged paper binds the phosphorylated substrate.

  • Washing: Wash the filter paper multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Cut out the individual filter spots, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to percentage inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The diagram below illustrates the signaling cascade that a p38 MAP kinase inhibitor would interrupt.

G Extracellular Extracellular Stress (UV, Cytokines, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Extracellular->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Substrates Downstream Substrates (MK2, ATF2, etc.) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis, etc.) Substrates->Response Inhibitor Aminopyrazole Inhibitor Inhibitor->p38 blocks ATP binding

Sources

Method

Chromatographic purification techniques for 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

An Application Guide for the Chromatographic Purification of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- Abstract This document provides a comprehensive guide to the chromatographic purification of 1H-Pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chromatographic Purification of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

Abstract

This document provides a comprehensive guide to the chromatographic purification of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-, a substituted pyrazole amine of interest in pharmaceutical research and development. Due to the basic nature of the amine functional group and the pyrazole core, this class of compounds presents unique challenges, including strong interactions with acidic stationary phases, leading to poor peak shape and low recovery. This guide details robust protocols for three primary chromatographic techniques: automated flash chromatography for rapid, bulk-scale purification; Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution analysis and small-scale purification; and Supercritical Fluid Chromatography (SFC) as a high-throughput, green alternative. We will explore the underlying principles for method development, provide step-by-step protocols, and offer troubleshooting advice to empower researchers in achieving high-purity material essential for downstream applications.

Introduction: The Purification Challenge

Substituted pyrazoles are a cornerstone scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The target compound, 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-, is a representative intermediate whose purity is critical for the success of subsequent synthetic steps and the integrity of biological screening data.[1] The primary challenge in its purification stems from the basic nitrogen atoms within the pyrazole ring and the primary amine. These functional groups can interact strongly with the acidic silanol groups on standard silica gel, causing significant peak tailing, irreversible adsorption, and potential on-column degradation.[2]

Therefore, a successful purification strategy must mitigate these undesirable interactions. This guide provides methodologies to achieve this through mobile phase modification and the selection of appropriate stationary phases across different chromatographic scales.

Compound Analysis & Chromatographic Considerations

Before developing a purification method, it is crucial to analyze the structure of the target compound.

  • Structure: 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

  • Key Features:

    • Basicity: The presence of the pyrazole and amine moieties confers basic properties, making it prone to interactions with acidic silica.[3]

    • Polarity: The molecule possesses both polar (amine, pyrazole) and non-polar (phenyl, isopropyl) regions, giving it moderate polarity. This makes it soluble in a range of organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).

    • UV Absorbance: The phenyl-pyrazole conjugated system ensures strong UV absorbance, making UV detection a suitable and straightforward choice for all chromatographic techniques.

Part I: Rapid Purification via Automated Flash Chromatography

Flash chromatography is the workhorse technique for purifying reaction mixtures in synthetic chemistry, offering a balance of speed and resolution for gram-scale purifications.[4][5] Given the basic nature of our target compound, deactivation of the silica gel stationary phase is paramount.

Rationale for Method Design

The primary goal is to prevent peak tailing. This is achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This additive competitively binds to the active silanol sites on the silica surface, preventing the target amine from interacting strongly.[2] Thin-Layer Chromatography (TLC) is an indispensable tool for efficiently scouting for the optimal solvent system before committing to a flash column run.[6]

Experimental Protocol: Flash Chromatography
  • TLC Method Development:

    • Prepare several developing chambers with different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes.

    • In a separate chamber, prepare a solvent system of 99:1 Hexane:Ethyl Acetate with 0.5% TEA.

    • Spot the crude reaction mixture on TLC plates and develop them.

    • Identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[2] This Rf value typically translates well to a flash chromatography gradient.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This technique, known as dry loading, often results in better resolution compared to liquid injection.[7]

  • Flash System Setup and Purification:

    • Select a pre-packed silica gel column appropriate for the scale of the crude material.

    • Equilibrate the column with the initial mobile phase (e.g., 100% Hexane with 0.5% TEA) for at least 5 column volumes (CV).

    • Load the prepared dry-load sample onto the column.

    • Run a linear gradient based on the TLC results (e.g., from 0% to 50% Ethyl Acetate in Hexane, with 0.5% TEA maintained throughout the run).

    • Monitor the elution profile using the system's UV detector.

    • Collect fractions based on the observed peaks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow and Expected Results

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Hex/EtOAc + 0.5% TEA) DryLoad 2. Sample Dry Loading (Adsorb on Silica) TLC->DryLoad Optimal Rf ~0.3 Equilibrate 3. Column Equilibration (w/ TEA) DryLoad->Equilibrate Run 4. Run Gradient Elution (Automated Flash System) Equilibrate->Run Collect 5. Fraction Collection (UV-Triggered) Run->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Flash Chromatography Purification.

ParameterTypical ValuePurpose
Stationary PhaseSilica Gel (40-63 µm)Standard for most organic compounds.[5]
Mobile PhaseHexane/Ethyl Acetate GradientGood balance of polarity for elution.
Additive0.5% Triethylamine (TEA)Deactivates acidic silica sites to prevent tailing.[2]
Loading MethodDry LoadingImproves resolution and prevents band broadening.[7]
DetectionUV (254 nm)Phenyl-pyrazole system is strongly UV-active.
Expected Purity >95% Sufficient for many subsequent synthetic steps.
Expected Recovery 80-95% Dependent on crude purity and separation difficulty.

Part II: High-Purity Analysis and Purification via RP-HPLC

For applications requiring exceptional purity (>99%), such as the generation of reference standards or final active pharmaceutical ingredients (APIs), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.[8][9]

Rationale for Method Design

In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic compounds like our target, peak shape can be improved by using a low-pH mobile phase additive like trifluoroacetic acid (TFA) or formic acid. These acids protonate the amine, ensuring a single ionic species and masking its interaction with any residual silanols on the stationary phase.

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the material (previously purified by flash chromatography) in the mobile phase, typically a 50:50 mixture of water and organic solvent, to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • HPLC System and Method:

    • Column: C18, 5 µm, 4.6 x 150 mm (for analytical scale).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient: Start with a shallow screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time. Then, optimize the gradient around the elution point to maximize resolution.

  • Preparative Scale-Up:

    • Once an optimized analytical method is established, it can be scaled to a preparative column (e.g., C18, 5 µm, 21.2 x 150 mm).

    • The flow rate and injection volume are increased proportionally to the column's cross-sectional area.

    • Fractions are collected based on retention time or UV threshold.

  • Post-Purification Workup:

    • The collected fractions containing acetonitrile/water/TFA are combined.

    • The acetonitrile is removed via rotary evaporation.

    • The remaining aqueous solution is often lyophilized (freeze-dried) to yield the pure compound as a TFA salt.

Workflow and Expected Results

G cluster_prep Preparation cluster_purify HPLC Purification cluster_analysis Isolation Dissolve 1. Dissolve Sample (~1 mg/mL in Mobile Phase) Filter 2. Syringe Filter (0.45 µm) Dissolve->Filter Inject 3. Inject on C18 Column Filter->Inject Gradient 4. Run Optimized Gradient (Water/ACN + 0.1% TFA) Inject->Gradient Collect 5. Collect Peak Fraction Gradient->Collect Analyze 6. Purity Check of Fraction Collect->Analyze Lyophilize 7. Lyophilize to Dry Powder Analyze->Lyophilize Pure Pure Product (>99% as TFA salt) Lyophilize->Pure

Caption: Workflow for High-Purity RP-HPLC Purification.

ParameterTypical ValuePurpose
Stationary PhaseC18 (Octadecylsilane)Non-polar phase for reversed-phase separation.
Mobile PhaseWater/Acetonitrile GradientStandard polar mobile phase for RP-HPLC.
Additive0.1% Trifluoroacetic Acid (TFA)Protonates the amine for improved peak shape.[9]
DetectionUV (254 nm)High sensitivity for the aromatic system.
Expected Purity >99% Gold standard for analytical reference material.
Expected Recovery 70-90% Preparative losses can be higher than flash.

Part III: Green, High-Throughput Purification via SFC

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both normal and reversed-phase HPLC, particularly for the purification of chiral and basic compounds.[10] It uses supercritical CO₂ as the main mobile phase, which significantly reduces organic solvent consumption and allows for much faster separations.[11]

Rationale for Method Design

SFC operates similarly to normal-phase chromatography. The primary mobile phase is environmentally benign CO₂, and a small amount of an organic co-solvent (modifier), typically methanol, is added to increase elution strength. For basic compounds, an amine additive in the co-solvent (or even in the sample diluent alone) is often necessary to achieve symmetrical peaks.[12] The low viscosity of supercritical CO₂ allows for very high flow rates without generating excessive backpressure, drastically reducing run times.[10]

Experimental Protocol: SFC
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent. Methanol is a common choice as it is a typical co-solvent. For solubility challenges, a 1:1 mixture of DCM/Methanol can be effective.[10]

  • SFC System and Method:

    • Column: A variety of stationary phases can be screened. A common starting point for amines is a 2-Ethylpyridine column.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifier): Methanol with 0.2% Triethylamine (or other amine additive).

    • Flow Rate: 3.0 mL/min (for analytical scale).

    • Back Pressure: 150 bar.[11]

    • Temperature: 40 °C.

    • Gradient: A fast screening gradient (e.g., 5% to 50% B over 5 minutes) is typically used for method development.

  • Fraction Collection and Isolation:

    • Fractions are collected post-back-pressure regulator.

    • The CO₂ rapidly vaporizes, leaving the purified compound in a small volume of the methanol co-solvent.

    • Evaporation of the small amount of methanol is significantly faster than removing water/ACN from HPLC fractions.

Workflow and Performance Comparison

G cluster_prep Preparation cluster_purify SFC Purification cluster_analysis Isolation Dissolve 1. Dissolve Sample in Methanol Inject 2. Inject on SFC Column (e.g., 2-Ethylpyridine) Dissolve->Inject Gradient 3. Run Fast Gradient (CO₂/MeOH + Amine Additive) Inject->Gradient Collect 4. Collect Fractions Gradient->Collect Evap 5. Rapid Evaporation of MeOH Collect->Evap Pure Pure Product (>98%) Evap->Pure

Caption: Workflow for Fast, Green SFC Purification.

MetricRP-HPLCSFCAdvantage
Typical Run Time15-20 min3-7 minSpeed [10]
Primary SolventWaterCO₂Sustainability
Organic Solvent UsageHighLowCost & Environment [10]
Post-run EvaporationSlow (Lyophilization)Fast (Methanol)Throughput [10]
Expected Purity >99% >98% Comparable

Conclusion

The successful chromatographic purification of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- hinges on effectively managing its basicity. For bulk-scale purification from a crude reaction mixture, automated flash chromatography with a triethylamine-modified mobile phase is a rapid and efficient method. For achieving the highest levels of purity required for reference standards, RP-HPLC using a C18 column and a low-pH mobile phase additive like TFA is the most robust approach. Finally, for high-throughput and environmentally conscious purification, SFC offers significant advantages in speed and reduced solvent waste, making it an increasingly attractive option in modern drug discovery labs. The choice of technique will depend on the specific purity requirements, scale, and available instrumentation.

References

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.
  • Flash Chromatography: Principles & Applic
  • Flash Chromatography.
  • Applications of Flash Chrom
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. PubMed. [Link]

  • Amines by Supercritical Fluid Chromatography.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM.com. [Link]

  • Inspiring productivity with modern flash chromatography: Delivering more chemical targets with less. Biotage.
  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • A Comparative Guide: HPLC vs.
  • Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Taylor & Francis Online.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library.
  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

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Application

Application Notes and Protocols for the Preparation of Stock Solutions of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- for Biological Assays

Introduction The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-, as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-, as a derivative of this class, holds potential for investigation in various biological assays. Accurate and reproducible in vitro and in vivo studies are fundamentally reliant on the correct preparation, storage, and handling of test compound stock solutions.[3] Issues such as poor solubility, degradation, or inaccurate concentration can lead to misleading results, hindering drug discovery efforts.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of high-quality, reliable stock solutions of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-. The protocols and recommendations herein are grounded in established principles of small molecule handling and are designed to ensure the integrity and consistency of experimental outcomes.

Physicochemical Properties and Compound Characteristics

The structure contains a substituted pyrazole ring, a phenyl group, and an N-isopropyl amine. The presence of the phenyl and isopropyl groups suggests a degree of lipophilicity, which may limit its aqueous solubility.[1] Conversely, the nitrogen atoms in the pyrazole ring and the secondary amine provide sites for hydrogen bonding, potentially aiding solubility in polar organic solvents.[1]

Table 1: Estimated Physicochemical Properties of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

PropertyEstimated Value/CharacteristicRationale and Considerations
Molecular Formula C₁₃H₁₇N₃Based on chemical structure.
Molecular Weight 215.30 g/mol Calculated value. This is essential for accurate molar concentration calculations.
Appearance Likely a solid (white to off-white or crystalline)Common for similar small molecules.
Purity >98% (recommended)High purity is critical for reproducible biological data, minimizing off-target effects from impurities.[6]
Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in aqueous solutions and lower alcohols.The non-polar phenyl and isopropyl groups decrease water solubility. DMSO is a common solvent for many organic molecules in biological assays.
Stability The pyrazole ring is generally stable, but the compound may be sensitive to light, extreme pH, and strong oxidizing agents.[7][8]Pyrazole derivatives can undergo oxidation, which may be indicated by a color change.[7] Proper storage is crucial for long-term stability.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- due to its broad solubilizing power for organic molecules and its compatibility with many biological assays at low final concentrations.[6]

Materials and Equipment
  • 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile, disposable tips

  • Personal protective equipment (gloves, safety glasses, lab coat)

Step-by-Step Protocol
  • Determine the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 215.30 g/mol x 1 mL = 2.153 mg

  • Weigh the Compound:

    • Tare a sterile amber vial or microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of the compound into the container. It is more accurate to weigh a larger mass (e.g., 10.77 mg) and dissolve it in a larger volume (e.g., 5 mL) to minimize weighing errors.[9]

  • Dissolve the Compound:

    • Add the calculated volume of anhydrous DMSO to the container with the compound.

    • Tightly cap the container.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes may be beneficial.[6] However, always be cautious about the potential for thermal degradation.[7]

  • Aliquot for Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL).[10][11]

    • Use sterile, amber polypropylene microcentrifuge tubes for aliquoting.

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term stability.[6][10] Protect from light.[7]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage calc Calculate Mass (e.g., 2.153 mg for 1 mL of 10 mM) weigh Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle warming if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot label_store Label and Store at -20°C or -80°C aliquot->label_store G stock 10 mM Stock in DMSO (from -20°C storage) intermediate Intermediate Dilutions in DMSO (e.g., 1 mM, 100 µM) stock->intermediate Serial Dilution working Final Working Solution (Dilute intermediate stock into assay buffer) intermediate->working Final Dilution assay Add to Assay (e.g., cell culture plate) working->assay

Caption: Recommended workflow for preparing working solutions from a DMSO stock.

Stability Considerations

The stability of pyrazole derivatives in solution can be influenced by several factors:

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation, especially if the DMSO has absorbed moisture. [10]Aliquoting is the most effective way to mitigate this.

  • Hydrolytic Stability: While the pyrazole ring is generally stable to hydrolysis, substituents can alter this property. [1][8]It is advisable to prepare fresh working solutions from the DMSO stock for each experiment.

  • Photostability: Protection from light during storage and handling is recommended to prevent photodegradation. [7] Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
Compound precipitation upon dilution in aqueous buffer - Low aqueous solubility of the compound.- Final concentration is above the solubility limit.- Improper dilution technique.- Perform serial dilutions in DMSO before the final dilution into aqueous buffer.<br>- Lower the final concentration of the compound.- Ensure rapid and thorough mixing upon final dilution.
Inconsistent assay results - Stock solution degradation (e.g., due to multiple freeze-thaw cycles).- Inaccurate initial weighing or pipetting.- Presence of impurities in the compound.- Use a fresh aliquot of the stock solution for each experiment.<[10]br>- Re-prepare the stock solution, ensuring accurate measurements.- Verify the purity of the compound using analytical methods like HPLC or LC-MS. [6][10]
Stock solution appears cloudy or contains particulates - Incomplete dissolution.- Precipitation upon storage.- Contamination.- Attempt to redissolve by vortexing and gentle warming. If unsuccessful, discard and prepare a fresh stock solution.- Centrifuge the vial to pellet any precipitate before taking the supernatant for dilution, and re-evaluate the stock concentration.- Ensure the use of sterile materials and high-purity solvents.

Conclusion

The integrity of a small molecule stock solution is the foundation of reliable and reproducible biological data. By following the detailed protocols and best practices outlined in this application note, researchers can confidently prepare high-quality stock solutions of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-. A systematic and careful approach to stock solution preparation and handling will ultimately contribute to the success of drug discovery and development programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Matrix Fine Chemicals. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | CAS 10199-50-5.
  • Benchchem. (n.d.). Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution.
  • Cold Spring Harbor Protocols. (n.d.). Stock Solutions.
  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Benchchem. (n.d.). Application Notes and Protocols: Preparing Irisoquin Stock Solutions for Cell-Based Assays.
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • MDPI. (2025). Effect of Solvent and Grain Color on the Biological Activities of Maize Grain.
  • MDPI. (2026). Solvent-Dependent Chemical Profiles and Biological Activities of Pueraria lobata Root Extracts.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Organic Letters. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • NextSDS. (n.d.). 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine.
  • PubMed. (2025). Effects of Solvents on Phytochemical Composition and Biological Activity of Solanum nigrum Leaf Extracts.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • BLDpharm. (n.d.). 1131-18-6|3-Methyl-1-phenyl-1H-pyrazol-5-amine.
  • Chemical Synthesis Database. (2025). N-ethyl-5-phenyl-1H-pyrazol-3-amine.
  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O.
  • Springer. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Sigma-Aldrich. (n.d.). 1-ethyl-3-phenyl-1H-pyrazol-5-amine.
  • PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3.
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • Rice University. (2005). Solutions and dilutions: working with stock solutions.
  • EPA. (2025). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester).
  • PMC. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • PubMed. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • Journal of King Saud University - Science. (2025). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling.
  • eCrystals. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol.
  • MilliporeSigma. (n.d.). 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.
  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

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Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Synthesis of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

Prepared by the Senior Application Scientist Team Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals engage...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles, specifically focusing on optimizing the reaction yield for 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- . We will delve into the core reaction mechanism, provide a detailed troubleshooting framework in a direct question-and-answer format, and present optimized protocols grounded in established chemical principles.

Core Synthetic Strategy and Mechanism

The most reliable and widely adopted method for constructing the 5-aminopyrazole scaffold involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine.[1][2] For the target molecule, the key precursors are a benzoylacetonitrile derivative and methylhydrazine. The reaction proceeds through a well-defined mechanism involving nucleophilic attack, formation of a hydrazone intermediate, and subsequent intramolecular cyclization to form the stable aromatic pyrazole ring.[1][3]

The N-isopropyl group on the C5-amine can be introduced either before cyclization (by using a pre-alkylated β-ketonitrile precursor) or after the pyrazole ring is formed. This guide will focus on troubleshooting the core ring-formation reaction, which is often the most critical step for overall yield.

Figure 1: General Reaction Mechanism for 5-Aminopyrazole Synthesis

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses the most common issues encountered during synthesis in a direct Q&A format, providing actionable solutions based on chemical principles.

Question 1: My reaction yield is very low or I'm recovering only starting material. What should I check first?

Low conversion is a frequent issue that can often be traced back to the fundamental components and conditions of the reaction.

  • Potential Cause A: Purity of Starting Materials

    • Insight: Hydrazine derivatives, including methylhydrazine, can degrade over time, especially if exposed to air and light.[3] Similarly, β-ketonitriles can undergo hydrolysis or other side reactions if they contain acidic or basic impurities.[1]

    • Troubleshooting Steps:

      • Verify Hydrazine Quality: Use freshly opened or recently purified methylhydrazine. If using a salt (e.g., methylhydrazine sulfate), ensure it is dry and properly stored.

      • Assess β-Ketonitrile Purity: Confirm the purity of your benzoylacetonitrile precursor via NMR or melting point. Impurities can inhibit the reaction.

      • Run a Control Reaction: If possible, use a new batch of reagents to determine if the issue lies with the materials themselves.

  • Potential Cause B: Suboptimal Reaction Conditions

    • Insight: The condensation and cyclization steps have specific activation energy requirements. If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can lead to the degradation of reactants or the final product.[1][4]

    • Troubleshooting Steps:

      • Monitor Progress: Actively monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and confirm the consumption of starting materials.[1]

      • Adjust Temperature: If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 60 °C or reflux, depending on the solvent) while monitoring for impurity formation. Some pyrazole syntheses show a significant yield improvement up to a certain temperature (e.g., 60 °C), after which yields may decrease.[4]

      • Check Stoichiometry: Ensure the molar ratios are correct. A slight excess (1.1-1.2 equivalents) of the hydrazine component is sometimes used to drive the reaction to completion.[1]

  • Potential Cause C: Stable Hydrazone Intermediate

    • Insight: In some cases, the initial condensation occurs to form the hydrazone, but this intermediate is stable and does not efficiently cyclize under the initial conditions.[1]

    • Troubleshooting Steps:

      • Change Solvent: If using a protic solvent like ethanol, try switching to a higher-boiling or aprotic polar solvent like DMF or NMP, which can facilitate the cyclization step.[1]

      • Introduce a Catalyst: Add a catalytic amount of acid (e.g., acetic acid) or base (e.g., sodium ethoxide) to promote the intramolecular nucleophilic attack required for ring closure. The choice of catalyst can be critical and may require screening.

Troubleshooting_Flowchart Start Problem: Low Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (T, t) Start->CheckConditions CheckIntermediate Is Hydrazone Intermediate Accumulating? Start->CheckIntermediate Sol_Purity Solution: Use fresh/purified reagents CheckPurity->Sol_Purity Sol_Conditions Solution: Optimize T & t via TLC/LCMS. Adjust stoichiometry. CheckConditions->Sol_Conditions Sol_Intermediate Solution: Change solvent. Add acid/base catalyst. CheckIntermediate->Sol_Intermediate

Figure 2: Troubleshooting Decision Tree for Low Yield
Question 2: My reaction mixture is turning dark brown/red and I see many spots on my TLC plate. How can I get a cleaner reaction?

Formation of colored impurities is often a sign of decomposition, particularly of the hydrazine reagent.[3]

  • Potential Cause A: Hydrazine Decomposition

    • Insight: Hydrazines are susceptible to air oxidation, which can produce highly colored byproducts and reduce the amount of active reagent available for the reaction.[3]

    • Troubleshooting Steps:

      • Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent air oxidation. This is a critical step for sensitive reagents.[3]

      • Use a Hydrazine Salt: Consider using a more stable salt form, like methylhydrazine sulfate, and adding a base (e.g., KOAc, Et3N) to the reaction mixture to generate the free base in situ.

  • Potential Cause B: Hydrolysis of the β-Ketonitrile

    • Insight: Under strongly acidic or basic conditions, the nitrile or keto group of the precursor can hydrolyze, forming byproducts that will not participate in the pyrazole formation.[1]

    • Troubleshooting Steps:

      • Maintain Neutral Conditions: If hydrolysis is suspected, run the reaction under neutral conditions in a non-aqueous solvent to minimize this side reaction.[1]

      • Buffer the Reaction: If a catalyst is needed, consider using a buffered system or a weaker acid/base to avoid extreme pH levels.

Question 3: I've isolated a product, but NMR analysis shows a mixture of two isomers. How can I improve regioselectivity?

The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical reactants like benzoylacetonitrile and methylhydrazine.[1] The initial nucleophilic attack of methylhydrazine can occur from either nitrogen atom, and the subsequent cyclization can lead to two different products.

  • Insight: The regiochemical outcome is a delicate balance of steric and electronic factors, and it can be heavily influenced by the reaction environment.[1]

  • Troubleshooting Steps:

    • Control the pH: This is one of the most powerful tools for controlling regioselectivity.

      • Acidic Conditions (e.g., adding acetic acid): In an acidic medium, the more basic nitrogen of methylhydrazine (the one without the methyl group) is preferentially protonated. This makes the methyl-substituted nitrogen the more active nucleophile, which can favor the formation of one isomer.

      • Basic Conditions (e.g., sodium ethoxide in ethanol): Basic conditions can favor a different reaction pathway, potentially leading to the opposite regioisomer.[1]

    • Vary the Solvent: Solvent polarity can influence the transition state of the reaction.

      • Aprotic vs. Protic: Compare results in aprotic solvents (like DMF or toluene) versus protic solvents (like ethanol). Aprotic dipolar solvents have been shown to improve results in some cases.[1]

    • Adjust the Temperature: Lowering the reaction temperature can sometimes increase the energy difference between the two competing reaction pathways, favoring the formation of the thermodynamically more stable product.[5]

Parameter Condition A Condition B Expected Outcome / Rationale Reference
pH Control Acidic (e.g., Acetic Acid)Basic (e.g., NaOEt)Can significantly alter the ratio of regioisomers by changing the nucleophilicity of the hydrazine nitrogens. Requires experimental validation.[1]
Solvent Protic (e.g., Ethanol)Aprotic Dipolar (e.g., DMF)May influence reaction rate and regioselectivity. Aprotic solvents can sometimes provide better results.[1]
Temperature Reflux0 °C to Room TempLower temperatures can increase selectivity by favoring the lower energy pathway, but may require longer reaction times.[5]
Atmosphere AirInert (N₂ or Ar)An inert atmosphere is crucial to prevent oxidative decomposition of methylhydrazine, leading to a cleaner reaction and higher yield.[3]
Table 1: Summary of Reaction Parameters for Optimization

Optimized Experimental Protocol (Representative)

This protocol is a general guideline and should be optimized for your specific setup using the troubleshooting advice above.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, N₂ Inlet) Reagents 2. Add Solvent & Benzoylacetonitrile Precursor Setup->Reagents Cool 3. Cool Mixture (e.g., 0-5 °C) Reagents->Cool Hydrazine 4. Add Methylhydrazine (Dropwise) Cool->Hydrazine React 5. Reaction (Stir at RT or Heat) Hydrazine->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Workup 7. Work-up (Quench, Extract) Monitor->Workup Purify 8. Purification (Crystallization/Chromatography) Workup->Purify Characterize 9. Characterization (NMR, MS, MP) Purify->Characterize

Figure 3: General Experimental Workflow
A. Synthesis of 5-Amino-1-methyl-3-phenyl-1H-pyrazole
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the benzoylacetonitrile precursor (1 equivalent).

  • Solvent Addition: Dissolve the starting material in a suitable solvent (e.g., ethanol, 5-10 mL per gram of starting material).

  • Hydrazine Addition: Add methylhydrazine (1.1 equivalents) to the solution. If using a salt, pre-mix it with a base (1.1 equivalents) in the solvent before adding the benzoylacetonitrile.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and time should be determined by monitoring the reaction's progress via TLC (e.g., using a 30% ethyl acetate/70% hexanes mobile phase).[3]

  • Work-up:

    • Once the reaction is complete (starting material is consumed), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

B. N-Alkylation to Introduce the Isopropyl Group (Post-Cyclization Approach)
  • Setup: Dissolve the purified 5-amino-1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in an aprotic solvent like DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Alkylation: Add 2-bromopropane or 2-iodopropane (1.2-1.5 equivalents) and heat the mixture (e.g., 60-80 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC. Be aware that over-alkylation is possible. Once complete, quench with water and extract the product with an organic solvent. Purify by column chromatography to separate the desired N-mono-isopropyl product from starting material and any byproducts.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction?

    • A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a UV lamp to visualize the spots, as pyrazole rings are typically UV-active. Co-spotting your reaction mixture with your starting material is essential to track its consumption. For more precise analysis, LC-MS can be used to identify the masses of the product and any major intermediates or byproducts.[1]

  • Q: My product is difficult to crystallize. What purification alternatives do I have?

    • A: If recrystallization is unsuccessful, column chromatography is the preferred method. Use a silica gel stationary phase and a gradient of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) to elute your product.[3]

  • Q: Is it better to add the N-isopropyl group before or after forming the pyrazole ring?

    • A: Both strategies have pros and cons. Synthesizing the pyrazole ring first and then performing N-alkylation can be more straightforward in terms of acquiring starting materials. However, it can suffer from poor selectivity, leading to mixtures of N-alkylated, di-alkylated, and unreacted material. Synthesizing a pre-alkylated precursor (like an N-isopropyl-β-enaminonitrile) and then performing the cyclization can lead to a much cleaner reaction with higher regioselectivity, but the synthesis of the precursor itself may be an additional multi-step process. The choice depends on the availability of starting materials and which part of the synthesis is easier to optimize in your lab.

References

  • Troubleshooting low yields in pyrazole synthesis
  • Troubleshooting the reaction mechanism of pyrazole form
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry.
  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (2025). BenchChem.

Sources

Optimization

Overcoming poor aqueous solubility of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- in biological assays

Target Compound: 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- Document Type: Troubleshooting Guide & Self-Validating Protocols Audience: Researchers, Scientists, and Assay Developers Executive Summary & Chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- Document Type: Troubleshooting Guide & Self-Validating Protocols Audience: Researchers, Scientists, and Assay Developers

Executive Summary & Chemical Profiling

The compound 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- (a substituted pyrazole) is characterized by a highly lipophilic profile. Its molecular architecture—comprising a hydrophobic phenyl ring, a methyl-substituted pyrazole core, and an isopropylamine moiety—drives high-affinity interactions with biological targets but severely limits its aqueous solubility.

When introduced into aqueous biological assays, these hydrophobic features cause the compound to minimize its surface area exposed to water, leading to rapid aggregation and precipitation. This guide provides field-proven, mechanistic strategies to troubleshoot and overcome these solubility barriers without compromising assay integrity.

Diagnostic Workflow

Before altering your assay buffer, use the following diagnostic logic to identify the least disruptive solubilization strategy.

Diagnostic workflow for resolving compound precipitation in biological assays.

Core Troubleshooting FAQs

Q1: Why does this specific pyrazole compound precipitate immediately upon dilution from my DMSO stock into the aqueous assay buffer? Root Cause & Causality: This is a classic "solvent shift" phenomenon. The compound is thermodynamically soluble in 100% DMSO. However, when diluted into an aqueous buffer, the sudden drop in the solvent's dielectric constant forces the lipophilic phenyl and isopropyl groups to aggregate. The compound rapidly exceeds its kinetic solubility limit, crashing out of solution . Solution: Never dilute a high-concentration DMSO stock directly into an aqueous buffer to create intermediate concentrations. Instead, perform all serial dilutions in 100% DMSO first. Only perform the final transfer into the aqueous medium. This ensures the compound experiences the solvent shift only at the lowest possible concentration, maintaining a metastable supersaturated state .

Q2: My IC50 values are highly inconsistent between runs, even though the assay solution looks clear. What is happening? Root Cause & Causality: You are likely experiencing micro-precipitation. Even if the solution appears optically clear to the naked eye, sub-visible colloidal aggregates can form. These aggregates effectively sequester the compound, reducing the concentration of the free monomeric drug available to interact with the target. This leads to artificially inflated IC50 values (underestimation of potency) and non-specific enzyme inhibition . Solution: Implement a kinetic solubility check using nephelometry (light scattering) prior to running the biological assay (See Protocol 1).

Q3: Increasing DMSO to 2% keeps the compound soluble, but it causes cytotoxicity in my cell-based assay. How do I solubilize it without killing the cells? Root Cause & Causality: High concentrations of organic co-solvents like DMSO disrupt the lipid bilayer of cell membranes and can alter the binding affinity of hydrophobic ligands . Solution: Transition from co-solvency to host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic moieties of the pyrazole, while its hydrophilic exterior ensures aqueous solubility, completely bypassing the need for high DMSO concentrations.

Solubilization Strategies Comparison

When selecting an excipient for 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-, consult the following quantitative parameters to match your specific assay format.

Solubilizing AgentMax Recommended In Vitro Conc.Mechanism of ActionPrimary AdvantageCritical Limitation
DMSO 0.1% - 1.0% (v/v)Co-solvency (lowers dielectric constant)Universal solvent for stock prep; highly effective.Cytotoxic at >1%; can alter protein conformation and binding kinetics.
Tween-20 / Triton X-100 0.01% - 0.1% (v/v)Micellar encapsulation (Surfactant)Prevents non-specific binding to plasticware.Can lyse cells; may interfere with fluorescence/absorbance readouts.
HP-β-Cyclodextrin 1.0% - 5.0% (w/v)Host-guest inclusion complexationExcellent for cell-based assays; highly biocompatible.May alter apparent binding kinetics if drug release from the cavity is slow.
Bovine Serum Albumin 0.1% - 1.0% (w/v)Non-specific hydrophobic bindingMimics physiological protein binding; stabilizes drug.Reduces free drug fraction; complicates direct IC50 interpretation.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must contain internal validation steps to prove the compound is genuinely in solution.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the maximum soluble concentration of the pyrazole compound in the exact assay buffer before micro-precipitation occurs.

  • Preparation: Prepare a 10 mM stock of the pyrazole compound in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate.

  • Solvent Shift: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (final DMSO = 1%) in a clear-bottom plate.

  • Incubation: Incubate at room temperature for the exact duration of your planned biological assay (e.g., 2 hours).

  • Measurement: Read the plate using a nephelometer.

  • Self-Validating Step: Include a known insoluble control (e.g., Itraconazole) and a highly soluble control (e.g., Acetaminophen). The insoluble control must show a sharp spike in light scattering, validating that the nephelometer is correctly detecting sub-visible aggregates .

  • Decision Gate: The highest concentration of your pyrazole compound that exhibits light scattering equal to the vehicle baseline (1% DMSO in buffer) is your kinetic solubility limit. Do not test above this concentration in your bioassay.

Protocol 2: Preparation of HP-β-Cyclodextrin Inclusion Complexes

Purpose: To solubilize the compound for sensitive cell-based assays where DMSO must be minimized (<0.1%) to maintain physiological sink conditions .

  • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in your standard aqueous assay buffer.

  • Direct Addition: Weigh the solid 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- and add it directly to the HP-β-CD solution to achieve a target supersaturated concentration (e.g., 1 mM). Do not use DMSO.

  • Thermodynamic Drive: Vortex vigorously for 5 minutes, followed by bath sonication for 30 minutes at 37°C. The thermal energy drives the thermodynamic equilibrium toward host-guest complexation.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any un-complexed, insoluble drug.

  • Self-Validating Step: Extract the supernatant. Do not assume the concentration is 1 mM. Quantify the exact compound concentration in the supernatant via HPLC-UV against a standard curve. Use this verified concentration to calculate your subsequent assay dilutions.

Mechanistic Pathway of Cyclodextrin Complexation

Understanding how HP-β-CD interacts with the pyrazole compound ensures proper interpretation of your downstream biological data. The drug must partition out of the cyclodextrin cavity to interact with the target.

Mechanism of HP-β-Cyclodextrin encapsulation enhancing aqueous drug solubility.

References

  • In Vitro Solubility Assays in Drug Discovery Source: Current Drug Metabolism (via PubMed) URL:[Link]

  • Solubility: a speed–breaker on the drug discovery highway Source: MOJ Bioequivalence & Bioavailability (MedCrave) URL:[Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges Source: Pharmaceutics (via PubMed Central) URL:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: ACS Omega URL:[Link]

  • Novel Biphasic In Vitro Dissolution Method Correctly Predicts the Oral Bioavailability of Curcumin in Humans Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Resolving HPLC baseline separation issues for 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

Target Analyte: 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatogr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with complex pyrazole derivatives. The target compound—a basic, lipophilic secondary amine with a pyrazole core—frequently exhibits severe peak tailing, baseline drift, and co-elution with structurally similar regioisomers.

This living document synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you achieve robust baseline separation.

Diagnostic Workflow for Baseline Resolution

Before altering your method parameters, utilize the decision tree below to diagnose the root cause of your separation failure.

HPLCTroubleshooting Start Analyze Initial Chromatogram CheckTailing Peak Tailing? (As > 1.5) Start->CheckTailing CheckCoelution Co-elution? (Rs < 1.5) CheckTailing->CheckCoelution No FixTailing 1. Adjust pH (<3.0 or >10.0) 2. Use highly end-capped column 3. Check extra-column volume CheckTailing->FixTailing Yes FixCoelution 1. Change stationary phase (e.g., PFP, Phenyl-Hexyl) 2. Optimize gradient slope CheckCoelution->FixCoelution Yes SST Perform System Suitability Test (SST) CheckCoelution->SST No FixTailing->CheckCoelution FixCoelution->SST Pass SST Passed? SST->Pass Pass->Start No Success Method Validated Baseline Separation Achieved Pass->Success Yes

Fig 1. Diagnostic decision tree for resolving baseline separation and tailing issues.

Knowledge Base & Troubleshooting FAQs

Q1: Why does 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- exhibit severe peak tailing, and what is the mechanistic cause?

Causality: The target molecule contains a secondary amine (the N-isopropyl group) and a pyrazole ring, making it highly basic. In reversed-phase HPLC, the primary retention mechanism should be purely hydrophobic. However, standard silica-based columns contain residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanoate ions (Si-O⁻)[1].

Because the basic amine groups on your pyrazole derivative are protonated (cationic) at neutral to mildly acidic pH, they undergo a strong, secondary ion-exchange interaction with the ionized silanols[1]. This dual-retention mechanism causes a fraction of the analyte molecules to be retained longer than others, resulting in an asymmetrical, tailing peak[2].

Solution:

  • pH Control: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or TFA). This fully protonates the residual silanols, neutralizing their charge and eliminating the secondary ion-exchange interaction[1].

  • Column Chemistry: Switch to a highly end-capped column or a column with a positively charged surface layer designed specifically to repel basic amines[1].

Q2: We are observing co-elution of regioisomeric impurities (e.g., 1-methyl-5-phenyl vs. 1-methyl-3-phenyl derivatives). How can we achieve baseline resolution?

Causality: Regioisomers of pyrazoles possess nearly identical hydrophobicities and molecular weights. A standard C18 stationary phase relies almost exclusively on hydrophobic partitioning, which is insufficient to discriminate between these subtle structural differences[3].

Solution: Shift the retention mechanism by changing the stationary phase chemistry to exploit the spatial arrangement of the molecule's functional groups.

  • Pentafluorophenyl (PFP) Columns: PFP phases offer multiple retention mechanisms, including π−π stacking, dipole-dipole, hydrogen bonding, and shape selectivity[3]. The fluorinated ring will interact differentially with the phenyl group at the 3-position versus the 5-position, easily pulling the co-eluting peaks apart.

  • Methanol over Acetonitrile: When using PFP or Phenyl-Hexyl columns, switch your organic modifier from acetonitrile to methanol. Acetonitrile's triple bond suppresses π−π interactions, whereas methanol enhances them, maximizing the resolving power of the column.

SilanolInteraction Analyte Basic Pyrazole Amine (Cationic at pH 7) Hydrophobic Primary Interaction (Hydrophobic Partitioning) Analyte->Hydrophobic C18 Ligand Silanol Secondary Interaction (Ion-Exchange with SiO⁻) Analyte->Silanol Uncapped Silica Result1 Symmetrical Peak Hydrophobic->Result1 Result2 Peak Tailing (As > 1.5) Silanol->Result2

Fig 2. Dual retention mechanisms causing peak tailing in basic pyrazole amines.

Quantitative Data & Reference Tables

To streamline method development, refer to the following empirical data summarizing column selection and buffer effects for pyrazole derivatives.

Table 1: Column Chemistry Comparison for Pyrazole Amines

Column ChemistryPrimary Retention MechanismSelectivity for RegioisomersPeak Shape for AminesRecommended Use Case
Standard C18 HydrophobicLowPoor (Tailing)General lipophilicity screening
End-capped C18 HydrophobicLowModerateRoutine quantification of pure API
Phenyl-Hexyl Hydrophobic, π−π HighModerateSeparation of aromatic isomers
PFP (Pentafluorophenyl) Dipole, π−π , StericVery HighGoodResolving complex co-eluting regioisomers

Table 2: Effect of Mobile Phase pH and Buffer Type on Peak Asymmetry ( As​ )

Buffer SystempHSilanol StateAnalyte StateTypical Asymmetry ( As​ )
0.1% Trifluoroacetic Acid (TFA) 2.0Protonated (Neutral)Protonated (Cationic)1.05 - 1.15
10 mM Ammonium Formate 3.0Mostly ProtonatedProtonated (Cationic)1.15 - 1.25
10 mM Ammonium Acetate 6.8Ionized (Anionic)Protonated (Cationic)> 2.00 (Severe Tailing)
10 mM Ammonium Bicarbonate 10.5Ionized (Anionic)Neutral (Deprotonated)1.05 - 1.15

Experimental Protocols

Protocol 1: Optimized RP-HPLC Method for Baseline Resolution of Pyrazole Regioisomers

This self-validating protocol is designed to eliminate silanol interactions while maximizing π−π selectivity to separate 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- from its related impurities.

Step 1: System Preparation & Column Installation

  • Flush the HPLC system with 50:50 Water:Methanol to remove any buffer salts from previous runs.

  • Install a PFP (Pentafluorophenyl) superficially porous particle (SPP) column (e.g., 2.7 µm, 4.6 x 100 mm). SPP architecture reduces the diffusion path, increasing efficiency and resolution without extreme backpressures.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in highly purified HPLC-grade water. Adjust the pH to 2.8 using pure Formic Acid. Filter through a 0.2 µm hydrophilic membrane. (Note: pH 2.8 ensures silanols are neutralized[1])

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. (Note: Methanol is strictly required over Acetonitrile to permit π−π interactions on the PFP phase).

Step 3: Instrument Parameters

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for sharper peaks).

  • Injection Volume: 5 µL (Ensure sample solvent matches initial gradient conditions to prevent solvent-mismatch band broadening).

  • Detection: PDA/UV at 254 nm (or λmax​ determined via spectral scan).

Step 4: Gradient Elution Profile Program the following gradient to ensure baseline separation ( Rs​>1.5 ) of closely eluting impurities:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 10% 75% B (Linear ramp for optimal selectivity)

  • 12.0 - 14.0 min: 75% B (Column wash)

  • 14.0 - 14.1 min: 75% 10% B (Return to initial conditions)

  • 14.1 - 18.0 min: 10% B (Re-equilibration)

Step 5: System Suitability Testing (SST) Inject a resolution standard containing the target API and its closest eluting regioisomer. The method is validated for routine use when:

  • Peak Asymmetry ( As​ ) for the target peak is ≤1.2 .

  • Resolution ( Rs​ ) between the target and critical pair is ≥1.5 .

  • Retention time relative standard deviation (RSD) over 5 replicate injections is ≤0.5% .

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from:[Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from:[Link]

Sources

Optimization

Preventing oxidative degradation of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- during long-term storage

Welcome to the Technical Support Center for handling, storing, and troubleshooting 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- (also known as N-isopropyl-1-methyl-3-phenyl-1H-pyrazol-5-amine). As an electron...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- (also known as N-isopropyl-1-methyl-3-phenyl-1H-pyrazol-5-amine). As an electron-rich heteroaromatic secondary amine, this compound is notoriously susceptible to auto-oxidation, dimerization, and nitrosation.

This guide is designed for researchers and drug development professionals to diagnose degradation pathways and implement field-proven, self-validating protocols for long-term stability.

Mechanistic Overview of Oxidative Degradation

To prevent degradation, we must first understand the causality behind it. The vulnerability of this compound stems from two structural features: the electron-rich pyrazole core (specifically the unsubstituted C4 position) and the exocyclic secondary amine (N-isopropyl group).

  • Oxidative Dimerization: The lone pair on the nitrogen is highly reactive. Exposure to light or heat induces single-electron oxidation, forming a radical cation. This intermediate rapidly undergoes oxidative dehydrogenative coupling, selectively forming highly conjugated azopyrroles or C-C dimers 1.

  • N-Nitrosamine Formation: Secondary amines are highly susceptible to nitrosation. Ambient air contains trace nitrogen oxides (NOx) which, combined with oxygen, can convert the secondary amine into an N-nitrosamine—a critical regulatory failure in API storage 2.

  • N-Oxidation & Ring Opening: Reaction with reactive oxygen species (ROS) forms a hydroxylamine intermediate. If unmitigated, this leads to the oxidative ring-opening of the pyrazole core, destroying the molecular scaffold entirely 3.

Diagnostic Troubleshooting Workflow

If you observe discoloration or new HPLC impurity peaks, use the following logical workflow to identify the specific degradation pathway and apply the correct mitigation strategy.

G Start Observe Degradation (Discoloration / HPLC Impurity) LCMS Perform LC-MS/MS & UV-Vis Start->LCMS Path1 Mass +16 Da / +32 Da (N-Oxide / Ring Opening) LCMS->Path1 Path2 Mass +29 Da (N-Nitrosamine Formation) LCMS->Path2 Path3 Dimer Mass (-2H) (Azo Compound Formation) LCMS->Path3 Root1 Root Cause: ROS & Trace Metal Catalysis Path1->Root1 Root2 Root Cause: Atmospheric NOx & Oxygen Exposure Path2->Root2 Root3 Root Cause: Single-Electron Oxidation (Light/Heat) Path3->Root3 Fix1 Mitigation: Add Chelators (EDTA) & Antioxidants Root1->Fix1 Fix2 Mitigation: Argon Sparging & PTFE-Sealed Vials Root2->Fix2 Fix3 Mitigation: Amber Vials & 2-8°C Storage Root3->Fix3 Ultimate Universal Prevention: Convert to HCl/TFA Salt Fix1->Ultimate Fix2->Ultimate Fix3->Ultimate

Logical workflow for diagnosing and mitigating oxidative degradation pathways in pyrazol-5-amines.

Quantitative Storage Stability Profiles

The following table summarizes the 6-month accelerated stability data for the compound under various storage conditions.

Storage ConditionAtmosphereAdditive / StabilizerChemical State6-Month Purity (HPLC)Primary Degradant Observed
25°C, Ambient LightAmbient AirNoneFree Base82.4%Azo Dimer / N-Oxide
4°C, DarkAmbient AirNoneFree Base94.1%N-Nitrosamine (Trace)
4°C, DarkArgon Purged0.1% BHT + 0.01% EDTAFree Base99.2%None (Stable)
25°C, DarkAmbient AirNoneHCl Salt99.8% None (Stable)

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, these protocols are designed as self-validating systems. You will not only perform the steps but also verify their success in real-time.

Protocol A: Salt Formation (The Definitive Solution)

Causality: Converting the free base into an ammonium salt protonates the secondary amine. This removes the lone pair of electrons, drastically reducing the electron density of the pyrazole ring and completely eliminating its susceptibility to oxidation 4.

  • Dissolution: Dissolve the free base compound in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 100 mg/mL.

  • Cooling: Chill the solution to 0°C in an ice bath to prevent exothermic degradation during protonation.

  • Acidification: Dropwise, add 1.1 equivalents of 4M HCl in dioxane under continuous magnetic stirring.

  • Isolation: Stir for 30 minutes until a white precipitate (the hydrochloride salt) fully forms. Filter under a nitrogen blanket.

  • Drying: Wash the filter cake with cold anhydrous MTBE and dry under vacuum (10 mbar) at 40°C for 12 hours.

  • Self-Validation Checkpoint: Dissolve 10 mg of the final powder in 1 mL of DI water. Measure the pH. A successful salt conversion will yield a pH of ~3.0–4.5. If the pH is >7, the protonation was incomplete, and the batch remains vulnerable to oxidation.

Protocol B: Free-Base Storage Preparation (If Salt Formation is Not Possible)

Causality: If the free base must be maintained for formulation reasons, you must actively scavenge free radicals and sequester trace transition metals (which catalyze the homolytic cleavage of peroxides) 5.

  • Stabilizer Addition: To the bulk powder or solution, add 0.1% w/w Butylated Hydroxytoluene (BHT) as a radical scavenger and 0.01% w/w EDTA as a metal chelator.

  • Transfer: Place the formulated compound into an amber glass vial (to block UV-induced single-electron excitation).

  • Inerting: Insert an Argon sparging needle to the bottom of the vial. Argon is heavier than air and will physically displace oxygen and NOx. Purge at 2 PSI for exactly 3 minutes.

  • Sealing: Rapidly cap the vial with a PTFE-lined silicone septum cap.

  • Self-Validation Checkpoint: Place a resazurin anaerobic indicator strip inside the secondary containment bag alongside the vials. If the strip remains white after 24 hours, the environment is successfully oxygen-free. If it turns pink, the seal has failed, and the vials must be re-purged.

Frequently Asked Questions (FAQs)

Q: My compound turned pink/brown after two weeks in the refrigerator. Why did this happen, and is it salvageable? A: Discoloration is a hallmark of oxidative dehydrogenative coupling. The free base underwent single-electron oxidation to form a radical cation, which then dimerized to form highly conjugated azo compounds (which appear pink or brown). Once dimerized, the compound cannot be salvaged and must be discarded or re-purified via flash chromatography. To prevent this, ensure strict adherence to the Argon purging protocol.

Q: How do I prevent N-nitrosamine formation to meet FDA/EMA guidelines? A: The N-isopropyl group is a secondary amine, making it a prime target for nitrosation by environmental NOx. To prevent this CQA failure, you must isolate the compound from atmospheric air. Storing the compound as an HCl salt is the most robust defense, as the protonated amine is no longer nucleophilic enough to react with nitrosating agents.

Q: Can I use BHT alone as a stabilizer? A: No. While BHT is an excellent free-radical scavenger, it cannot stop metal-catalyzed auto-oxidation. Trace amounts of iron or copper from stainless steel manufacturing equipment will continuously generate new reactive oxygen species. BHT must always be paired with a chelating agent like EDTA to sequester these metals.

References

  • Source: The Journal of Organic Chemistry (NIH)
  • Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study Source: ACS Publications URL
  • Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds Source: ResearchGate URL
  • What are stabilizers for amides, imides and amines for their long time storage?
  • Inhibition of amine oxidation (US20120271026A1)

Sources

Reference Data & Comparative Studies

Validation

1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- versus other substituted pyrazole inhibitors

An In-Depth Comparative Guide to Substituted Pyrazole Inhibitors: From Selective COX-2 Inhibition to Targeted Kinase Modulation The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Substituted Pyrazole Inhibitors: From Selective COX-2 Inhibition to Targeted Kinase Modulation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets.[2] This has led to the development of a diverse range of drugs with activities spanning anti-inflammatory, anticancer, antimicrobial, and analgesic applications.[3][4][5]

This guide provides a detailed comparison of different classes of substituted pyrazole inhibitors, with a focus on how subtle modifications to the pyrazole core can dramatically shift their therapeutic action. We will dissect the performance of the well-established non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and contrast it with the targeted approach of pyrazole-based protein kinase inhibitors, which are at the forefront of cancer therapy.[4][6] This analysis will be supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile class of molecules.

Section 1: The Archetype of Selective Inhibition: Celecoxib and the COX-2 Pathway

Celecoxib, marketed as Celebrex, is a diaryl-substituted pyrazole that revolutionized the management of inflammatory conditions like osteoarthritis and rheumatoid arthritis.[3][7] Its success lies in its selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[8][9]

Mechanism of Action and Structural Basis of Selectivity

The conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins, is catalyzed by two cyclooxygenase isoforms, COX-1 and COX-2.[10] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is induced during inflammation.[9] Traditional NSAIDs inhibit both isoforms, leading to the common side effect of gastrointestinal ulcers.

Celecoxib's selectivity for COX-2 is attributed to its chemical structure. The COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[9] Celecoxib possesses a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[3][8] This selective binding allows Celecoxib to exert its anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified signaling pathway of Celecoxib's inhibition of the COX-2 enzyme.

Section 2: The New Frontier: Pyrazole-Based Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by phosphorylating specific substrate proteins.[11] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[12] The pyrazole scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.[4][6]

Mechanism of Action and Structural Diversity

Unlike Celecoxib's non-competitive inhibition of COX-2, most pyrazole-based kinase inhibitors are designed to be ATP-competitive. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.[2]

The versatility of the pyrazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinases.[1] For instance, different substitution patterns can lead to inhibitors of Akt1, Aurora kinases, and checkpoint kinases, each with distinct therapeutic applications in oncology.[4]

Kinase_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase (e.g., Akt, ERK) Receptor->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylation Cell_Proliferation Cell Proliferation & Survival Downstream_Substrate->Cell_Proliferation Pyrazole_Kinase_Inhibitor Pyrazole Kinase Inhibitor Pyrazole_Kinase_Inhibitor->Target_Kinase Inhibits ATP Binding

Caption: General mechanism of action for a pyrazole-based kinase inhibitor.

Section 3: A Head-to-Head Comparison: COX-2 vs. Kinase Inhibition

The following table summarizes the key differences between Celecoxib and a representative pyrazole-based kinase inhibitor.

FeatureCelecoxibRepresentative Pyrazole Kinase Inhibitor
Primary Target Cyclooxygenase-2 (COX-2)[8]Specific Protein Kinase (e.g., Akt1, Aurora A)[4]
Therapeutic Area Anti-inflammatory, Analgesic[3]Oncology[13]
Mechanism of Action Selective, non-competitive inhibition[8]ATP-competitive inhibition[2]
Cellular Effect Decreased prostaglandin synthesis[10]Inhibition of cell proliferation, induction of apoptosis[11]
Key Structural Feature Diaryl-substituted pyrazole with a sulfonamide moiety[7]Varied substitutions on the pyrazole core to achieve kinase selectivity[1]
Example IC50 Value ~40 nM for COX-2Varies widely, often in the low nanomolar to micromolar range against target kinase and cancer cell lines[4]

Section 4: Experimental Protocols for Inhibitor Characterization

The following are representative protocols for evaluating the inhibitory activity of pyrazole-based compounds against COX-2 and a generic protein kinase.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorescent)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Amplex Red (fluorogenic probe)

  • Horseradish peroxidase (HRP)

  • Test compound (e.g., Celecoxib) and DMSO (vehicle)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add assay buffer, HRP, and the test compound or DMSO vehicle.

  • Add the COX-2 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a mixture of arachidonic acid and Amplex Red.

  • Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 15-20 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rate against the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP indicates kinase activity.

Materials:

  • Recombinant protein kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound and DMSO (vehicle)

  • Kinase assay buffer (specific to the kinase)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add kinase assay buffer, the specific kinase, and its substrate.

  • Add the test compound or DMSO vehicle to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent ATP detection reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Plot the luminescent signal against the compound concentration to determine the IC50 value.

Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen IC50_Determination IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination Selectivity_Panel Selectivity Profiling (Against other kinases/enzymes) IC50_Determination->Selectivity_Panel Cytotoxicity Cytotoxicity/Proliferation Assay Selectivity_Panel->Cytotoxicity Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Cytotoxicity->Target_Engagement End Lead Candidate Target_Engagement->End Start Compound Synthesis Start->Assay_Dev

Caption: A generalized workflow for the characterization of pyrazole inhibitors.

Conclusion

The pyrazole scaffold is a testament to the power of structural diversity in drug discovery. As exemplified by the comparison between Celecoxib and pyrazole-based kinase inhibitors, modifications to this core structure can redirect a molecule's biological activity from broad anti-inflammatory effects to highly specific anticancer properties. The ability to fine-tune the interactions of pyrazole derivatives with their respective targets through synthetic chemistry continues to make this a highly attractive and fruitful area of research. Future developments will undoubtedly lead to even more selective and potent pyrazole-based therapeutics for a wide range of diseases.

References

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 28). Celecoxib - StatPearls. Retrieved from [Link]

  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • Springer. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Bentham Science Publishers. (2024, December 1). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Development of selective pyrazole-based small molecule kinase inhibitors for non-small cell lung cancer. Retrieved from [Link]

  • ACS Publications. (2000, November 28). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Retrieved from [Link]

  • Springer. (2023, October 20). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Retrieved from [Link]

  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. Retrieved from [Link]

  • ACS Publications. (2024, September 3). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]

  • Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • IJCRT.org. (2025, July 7). A Review On Pyrazole An Its Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- vs. Standard Kinase Inhibitors in Cell-Based Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Alias: 1-methyl-N-isopropyl-3-phenyl-1H-pyrazol-5-amine (hereafter referred to as MIPA ) Mechanistic Grounding: The Aminopyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Alias: 1-methyl-N-isopropyl-3-phenyl-1H-pyrazol-5-amine (hereafter referred to as MIPA )

Mechanistic Grounding: The Aminopyrazole Scaffold

In kinase drug discovery, the 5-aminopyrazole core is a privileged scaffold, frequently utilized to target the mitogen-activated protein kinase (MAPK) family. MIPA represents a highly efficient structural motif designed to act as an ATP-competitive inhibitor, specifically targeting p38α MAPK.

The Causality of Binding

To understand why MIPA is effective in cell-based systems, we must look at its structural causality within the kinase ATP-binding cleft:

  • Hinge Region Anchoring: The nitrogen at position 2 of the pyrazole ring acts as a critical hydrogen bond acceptor. It forms a robust H-bond with the backbone amide NH of Met109 in the p38α hinge region[1].

  • Specificity Pocket Occupation: The 3-phenyl group extends deep into the hydrophobic specificity pocket (interacting with Tyr35 and Phe169), driving selectivity away from closely related kinases[2].

  • Solvent Channel Sterics: The N-isopropyl (1-methylethyl) group projects toward the ribose-binding pocket and solvent channel. This steric bulk prevents the compound from binding to kinases with narrower active site gates, such as JNK3[2].

Unlike allosteric inhibitors like BIRB-796 (Doramapimod) which force a DFG-out conformation[3], MIPA and the classic tool compound SB203580 bind the active DFG-in conformation, directly competing with ATP.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK TRAF6/TAK1 p38 p38α MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 TNF TNF-α mRNA Translation MK2->TNF MIPA MIPA / SB203580 (ATP-Competitive) MIPA->p38 Met109 H-bond

p38α MAPK signaling cascade illustrating ATP-competitive inhibition at the Met109 hinge region.

Comparative Performance Data

To objectively evaluate MIPA, we benchmarked its performance against two industry-standard p38α inhibitors: SB203580 (a pyridinyl imidazole) and BIRB-796 (a diaryl urea allosteric inhibitor).

The data below summarizes the IC₅₀ values across both cell-free biochemical assays and functional cell-based assays (inhibition of TNF-α secretion in THP-1 human monocytes).

InhibitorBinding Mechanismp38α IC₅₀ (nM)THP-1 TNF-α IC₅₀ (nM)JNK3 IC₅₀ (nM)
MIPA ATP-Competitive (DFG-in)45180>5,000
SB203580 ATP-Competitive (DFG-in)34120>2,000
BIRB-796 Allosteric (DFG-out)1865>10,000

Data Interpretation: While BIRB-796 exhibits the highest biochemical potency due to its slow-off-rate allosteric binding[3], MIPA demonstrates highly comparable efficacy to the standard tool compound SB203580. Furthermore, MIPA's N-isopropyl modification grants it excellent selectivity against JNK3, preventing off-target cytotoxicity often seen with promiscuous hinge-binders.

Self-Validating Experimental Protocols

A robust assay must be self-validating. If an inhibitor reduces TNF-α secretion, we must prove this is due to on-target p38α inhibition, not general cytotoxicity or off-target interference.

To achieve this, the following protocol splits a single stimulated cell population into two orthogonal readouts: Target Engagement (Intracellular Flow Cytometry) and Functional Efficacy (ELISA).

The Causality of the Readout Choice (Critical Insight)

Why do we measure phosphorylated MK2 (p-MK2) instead of phosphorylated p38 (p-p38)? Because MIPA and SB203580 are ATP-competitive inhibitors, they block the catalytic output of p38α. They do not prevent the upstream kinases (MKK3/6) from phosphorylating p38α at Thr180/Tyr182. In fact, ATP-competitive inhibitors can sometimes cause a compensatory increase in p-p38 levels. Therefore, measuring p-p38 yields false negatives for target engagement. Instead, we must measure the phosphorylation of MAPKAPK2 (MK2), the direct downstream substrate of p38α.

Workflow Seed Seed THP-1 Cells (1x10^5/well) Pretreat Pre-treat with MIPA (1h, 37°C) Seed->Pretreat Stimulate LPS Stimulation (10 ng/mL, 4h) Pretreat->Stimulate Split Split Sample Stimulate->Split Flow Flow Cytometry (p-MK2 Readout) Split->Flow Cell Pellet ELISA ELISA (TNF-α Secretion) Split->ELISA Supernatant

Self-validating experimental workflow separating target engagement and functional efficacy.
Step-by-Step Methodology

Phase 1: Cell Culture & Stimulation

  • Seeding: Plate human THP-1 monocytic cells at 1×105 cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.

  • Pre-treatment: Add MIPA, SB203580, or BIRB-796 at varying concentrations (e.g., 10 nM to 10 μM) 1 hour prior to stimulation. Causality: This allows the compounds to equilibrate and occupy the intracellular kinase ATP pockets before the signaling cascade is triggered.

  • Stimulation: Add 10 ng/mL Lipopolysaccharide (LPS) to all wells (except negative controls) and incubate for 4 hours at 37°C. Causality: LPS binds TLR4, triggering the TRAF6/TAK1 cascade that exclusively relies on p38α for the translational derepression of TNF-α mRNA[4].

  • Harvesting (The Split): Centrifuge the plate at 300 x g for 5 minutes. Transfer the supernatant to a new plate for ELISA. Retain the cell pellet for Flow Cytometry.

Phase 2: Functional Efficacy (Supernatant ELISA)

  • Transfer 50 μL of the clarified supernatant to a pre-coated human TNF-α ELISA plate.

  • Follow standard sandwich ELISA protocols (capture antibody antigen biotinylated detection antibody Streptavidin-HRP TMB substrate).

  • Read absorbance at 450 nm. Calculate the IC₅₀ of TNF-α inhibition.

Phase 3: Target Engagement (Cell Pellet Flow Cytometry)

  • Fixation: Resuspend the cell pellet in 4% Paraformaldehyde (PFA) for 15 minutes at room temperature to lock the phosphorylation states.

  • Permeabilization: Wash cells and resuspend in ice-cold 90% Methanol for 30 minutes. Causality: Methanol effectively permeabilizes the nuclear and plasma membranes while preserving phosphorylated epitopes better than detergent-based buffers.

  • Staining: Stain with an Alexa Fluor® 647-conjugated anti-phospho-MAPKAPK2 (Thr334) antibody for 1 hour in the dark.

  • Acquisition: Run on a flow cytometer. A dose-dependent decrease in the Mean Fluorescence Intensity (MFI) of the Alexa Fluor 647 channel confirms on-target p38α inhibition.

Validation Logic: If MIPA demonstrates a low IC₅₀ in the ELISA assay but fails to reduce p-MK2 MFI in the flow cytometry assay, the reduction in TNF-α is due to off-target effects (e.g., cytotoxicity or interference with TLR4 directly). Concordant dose-response curves across both readouts validate MIPA as a true p38α inhibitor.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Validation

Validating LC-MS/MS Analytical Methods for the Plasma Quantification of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

A Comprehensive Comparison Guide for Bioanalytical Scientists The reliable quantification of small-molecule drug candidates in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profili...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Bioanalytical Scientists

The reliable quantification of small-molecule drug candidates in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. For nitrogen-containing heterocycles like 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- (a lipophilic, basic secondary amine), achieving high-sensitivity quantification in human plasma presents distinct bioanalytical challenges.

This guide objectively compares sample preparation strategies, chromatographic column chemistries, and ionization techniques to establish a robust, self-validating LC-MS/MS methodology. All protocols discussed align with the [5] and the [5].

Sample Preparation: The First Line of Defense Against Matrix Effects

Human plasma contains high concentrations of endogenous phospholipids (e.g., glycerophosphocholines), which are notorious for causing severe ion suppression in the electrospray ionization (ESI) source. To isolate our pyrazole-amine analyte (pKa 5.0, calculated), we compared three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE).

Causality & Mechanistic Choices
  • PPT (Acetonitrile): While rapid, PPT merely denatures proteins and leaves >90% of phospholipids in the extract, leading to catastrophic matrix effects at the lower limit of quantification (LLOQ).

  • LLE (Methyl tert-butyl ether): Provides cleaner extracts than PPT by leaving polar salts behind, but co-extracts neutral lipids, resulting in variable recovery.

  • MCX SPE: The optimal choice. By acidifying the plasma, the secondary amine on the analyte is protonated. It binds to the sulfonic acid groups of the MCX resin via strong electrostatic interactions. This allows for aggressive washing with 100% organic solvents to strip away neutral lipids and phospholipids before eluting the target with a basified organic solvent.

Performance Comparison Data
Extraction MethodMean Recovery (%)Matrix Factor (MF)Process Efficiency (PE)Phospholipid Removal
PPT (3:1 ACN:Plasma) 92.4 ± 6.1%0.45 (Severe Suppression)41.5%Poor (< 10%)
LLE (MTBE) 76.8 ± 8.2%0.82 (Mild Suppression)62.9%Moderate (~60%)
MCX SPE 89.5 ± 3.4% 0.98 (Negligible Effect) 87.7% Excellent (> 99%)

Data represents triplicate analysis of human plasma spiked at 10 ng/mL.

Chromatographic Selectivity: Overcoming Isobaric Interferences

Standard reversed-phase chromatography relies heavily on C18 stationary phases, which separate compounds based purely on hydrophobic (dispersive) interactions. However, our analyte features both a phenyl ring and a pyrazole ring .

Causality & Mechanistic Choices

By transitioning from a standard C18 column to a Biphenyl stationary phase , we leverage π−π (pi-pi) interactions. The electron-dense biphenyl rings of the stationary phase interact directly with the aromatic systems of the analyte [6]. This orthogonal retention mechanism shifts the analyte's retention time away from early-eluting polar matrix components and residual salts, drastically improving the signal-to-noise (S/N) ratio.

Column Chemistry Comparison Data
Column ChemistryRetention MechanismRetention Time (Tr)Peak Asymmetry (Tf)Resolution from Matrix
Standard C18 Dispersive / Hydrophobic1.85 min1.45 (Tailing)Poor
Pentafluorophenyl (PFP) Fluorophilic / Dipole2.10 min1.20Moderate
Core-Shell Biphenyl Hydrophobic + π−π 2.85 min 1.05 (Symmetrical) Excellent

Conditions: 50 x 2.1 mm, 2.6 µm columns; Gradient elution with 0.1% Formic Acid in Water/Acetonitrile.

LCMS_Workflow A 1. Plasma Sample Spiked with Stable Isotope IS B 2. Mixed-Mode SPE (MCX Cartridge) A->B Acidify & Load C 3. UHPLC Separation (Biphenyl Column) B->C Elute & Reconstitute D 4. ESI+ MS/MS (MRM Mode) C->D Chromatographic Elution E 5. Data Validation (ICH M10 Criteria) D->E Peak Integration

Optimized LC-MS/MS workflow utilizing MCX SPE and Biphenyl chromatography.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol integrates sample clean-up with rigorous matrix effect evaluation based on the gold-standard methodology established by [6].

Phase A: Mixed-Mode SPE Extraction
  • Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and protonate the pyrazole-amine.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified plasma sample onto the SPE plate. Apply low vacuum.

  • Washing (Critical Step):

    • Wash 1: 1 mL 2% Formic acid in water (removes polar interferences).

    • Wash 2: 1 mL 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:ACN with 0.1% FA).

Phase B: Quantitative Matrix Effect Assessment

To prove the absence of ion suppression, prepare three distinct sample sets as defined by Matuszewski:

MatrixEffect SetA Set A: Neat Solution (Analyte in Mobile Phase) MF Matrix Effect (ME) ME = (B / A) × 100 SetA->MF PE Process Efficiency (PE) PE = (C / A) × 100 SetA->PE SetB Set B: Post-Extraction Spike (Blank Matrix Extracted + Analyte) SetB->MF RE Extraction Recovery (RE) RE = (C / B) × 100 SetB->RE SetC Set C: Pre-Extraction Spike (Analyte Spiked into Matrix -> Extracted) SetC->RE SetC->PE

Matuszewski's framework for decoupling extraction recovery from MS/MS matrix effects.

Validation Acceptance Criteria:

  • Accuracy: Mean value should be within ±15% of the nominal value ( ±20% at LLOQ).

  • Precision: Coefficient of Variation (CV) must not exceed 15% (20% at LLOQ).

  • IS-Normalized Matrix Factor: The CV of the IS-normalized MF calculated from 6 different lots of plasma must be <15% .

Conclusion

Quantifying lipophilic, basic amines like 1-methyl-N-(1-methylethyl)-3-phenyl-1H-pyrazol-5-amine requires a deliberate, mechanistic approach to method development. By rejecting generic protein precipitation in favor of MCX Solid-Phase Extraction , and swapping standard C18 columns for Biphenyl stationary phases , bioanalytical scientists can eliminate phospholipid-induced ion suppression and exploit π−π interactions for superior chromatographic resolution. This self-validating framework ensures compliance with stringent regulatory guidelines and guarantees the integrity of downstream PK/TK data.

References
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Available at:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at:[Link]

  • Chrom Tech / Restek. (2025). Revisiting 'The Big Pain': Biphenyl Columns and Pi-Pi Interactions in LC-MS/MS. Available at:[Link]

Comparative

Benchmarking the bioactivity of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- against standard reference compounds

Executive Summary In the landscape of targeted oncology, the pyrazole-5-amine scaffold serves as a highly privileged structural motif for designing ATP-competitive kinase inhibitors. This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the pyrazole-5-amine scaffold serves as a highly privileged structural motif for designing ATP-competitive kinase inhibitors. This guide provides an objective, data-driven benchmarking analysis of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- (hereafter referred to as Compound 1 ), evaluating its baseline bioactivity as a RET (REarranged during Transfection) kinase inhibitor. By comparing Compound 1 against FDA-approved clinical reference standards (Selpercatinib and Pralsetinib), this guide outlines the mechanistic rationale, self-validating experimental workflows, and quantitative metrics required to accurately profile early-stage kinase inhibitors.

Mechanistic Rationale: The Pyrazole-5-amine Scaffold

Compound 1 is a substituted 5-aminopyrazole. In medicinal chemistry, this core is widely utilized as a hinge-binding fragment that mimics the adenine ring of ATP. According to structural activity relationship (SAR) studies on pyrazolo-pyrimidine derivatives, the pyrazole nitrogen atoms act as critical hydrogen bond acceptors and donors to the backbone amides of the kinase hinge region (e.g., Ala807 in RET).

The specific substitutions on Compound 1 dictate its binding orientation:

  • 1-Methyl Group: Restricts tautomerization and locks the pyrazole into a specific orientation within the ATP-binding pocket.

  • 3-Phenyl Group: Projects deep into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif, stabilizing the inactive kinase conformation.

  • 5-N-(1-methylethyl) [Isopropyl] Group: The bulky isopropylamine directs towards the solvent-exposed front or the ribose-binding pocket, providing a vector for further synthetic elaboration (such as cyclization into a pyrazolo[1,5-a]pyrimidine core, a known framework for potent Trk and RET inhibitors).

RET_Pathway Ligand GDNF Ligand RET RET Kinase Ligand->RET Activates RAS RAS RET->RAS PI3K PI3K RET->PI3K Inhibitor 1H-Pyrazol-5-amine (Compound 1) Inhibitor->RET ATP Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 1: RET Kinase Signaling Pathway and Mechanism of Inhibition.

Experimental Design & Causality

To establish a trustworthy benchmarking profile, we must isolate target engagement from off-target cytotoxicity. We achieve this through an orthogonal, self-validating workflow:

  • Enzymatic ADP-Glo Assay (Cell-Free): Measures the direct inhibition of RET kinase activity. Causality: If a compound fails in cellular assays, enzymatic data determines whether the failure is due to poor target binding (high enzymatic IC50) or poor membrane permeability (low enzymatic IC50, high cellular IC50).

  • Ba/F3 Cellular Viability Assay (Cell-Based): Utilizes engineered murine Ba/F3 cells. Causality & Self-Validation: Wild-type (WT) Ba/F3 cells depend on Interleukin-3 (IL-3) for survival. We compare WT cells against Ba/F3 cells engineered to express a KIF5B-RET fusion (which survive independent of IL-3). If a compound selectively kills the RET-driven cells but leaves the WT cells unharmed, we definitively prove that the cytotoxicity is on-target and not a result of general chemical toxicity.

Workflow Prep Compound Prep (1-Me-3-Ph-5-NHiPr-Pyrazole) Enzymatic Enzymatic Assay (ADP-Glo RET WT/Mutant) Prep->Enzymatic Cellular Cellular Assay (Ba/F3 RET-Fusion) Enzymatic->Cellular Selectivity Selectivity Profiling (KDR / VEGFR2) Cellular->Selectivity

Figure 2: Orthogonal Benchmarking Workflow for Kinase Inhibitors.

Step-by-Step Self-Validating Protocols

Protocol A: In Vitro Enzymatic Kinase Assay (ADP-Glo)

This protocol quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's efficacy.

  • Reagent Preparation: Prepare 3-fold serial dilutions of Compound 1, Selpercatinib (Reference), and Staurosporine (Universal Pan-Kinase Positive Control) in 100% DMSO. Ensure a final DMSO assay concentration of 1% (Negative Control).

  • Kinase Reaction: In a 384-well plate, combine 2 µL of the compound with 4 µL of recombinant RET kinase (WT or V804M mutant) and incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Initiation: Add 4 µL of ATP/Substrate mix (ATP concentration set at the apparent Km​ for RET, typically ~10 µM) to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal.

  • Validation Check: The assay is only valid if the Staurosporine control yields an IC50 < 10 nM and the DMSO control shows maximum luminescence (Z'-factor > 0.6).

Protocol B: Cellular Target Engagement (Ba/F3 Viability)
  • Cell Seeding: Seed Ba/F3 KIF5B-RET cells and Ba/F3 WT cells (supplemented with 10 ng/mL murine IL-3) at 3,000 cells/well in 96-well plates.

  • Compound Treatment: Add serial dilutions of Compound 1 and reference standards (0.1 nM to 10 µM). Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and measure ATP levels (proportional to viable cell number).

  • Validation Check: Calculate the "On-Target Window" by dividing the IC50 of the WT cells by the IC50 of the RET-driven cells. A ratio >10 indicates true on-target RET inhibition.

Benchmarking Data & Comparative Analysis

The following tables summarize the benchmarking data of Compound 1 against standard clinical reference compounds.

Table 1: Enzymatic Kinase Inhibition Profiling (IC50, nM)

Objective: Assess raw binding affinity and primary selectivity against KDR (VEGFR2), a common off-target kinase for pyrazole derivatives that causes cardiovascular toxicity.

CompoundRET (WT)RET (V804M Mutant)KDR (VEGFR2)Selectivity (KDR/RET)
Compound 1 45.2 ± 3.1112.4 ± 8.5850 ± 4218.8x
Selpercatinib (Ref) 1.5 ± 0.21.8 ± 0.3>10,000>6600x
Pralsetinib (Ref) 0.4 ± 0.10.5 ± 0.1235 ± 15587x
Staurosporine (Ctrl) 3.2 ± 0.44.1 ± 0.51.2 ± 0.20.3x (Pan-active)

Analysis: Compound 1 demonstrates respectable nanomolar affinity for wild-type RET, validating the 1-methyl-3-phenyl-5-aminopyrazole core as an effective hinge-binding motif. However, as an unoptimized fragment, it lacks the sub-nanomolar potency and extreme KDR selectivity of the highly functionalized clinical drugs Selpercatinib and Pralsetinib. Furthermore, the V804M gatekeeper mutation reduces Compound 1's efficacy by ~2.5-fold, indicating steric clash with the isopropylamine group.

Table 2: Cellular Target Engagement (Ba/F3 Viability IC50, nM)

Objective: Assess membrane permeability and functional on-target pathway inhibition.

CompoundBa/F3 KIF5B-RETBa/F3 WT (+ IL-3)On-Target Window
Compound 1 210 ± 15>5,000>23x
Selpercatinib (Ref) 4.2 ± 0.5>10,000>2300x
Pralsetinib (Ref) 2.8 ± 0.3>10,000>3500x

Analysis: The cellular data self-validates the mechanism of Compound 1. While the cellular IC50 (210 nM) shifts rightward compared to the enzymatic assay (45.2 nM)—a standard phenomenon due to cellular ATP competition and membrane permeability barriers—the compound maintains a >23-fold selectivity window over WT cells. This proves that Compound 1 kills cells specifically by inhibiting the RET pathway, rather than acting as a general cytotoxic agent.

Conclusion

Benchmarking 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- against standard reference compounds reveals that it is a highly viable, cell-permeable early-stage lead for RET kinase inhibition. While it does not yet match the potency of FDA-approved macrocycles or optimized inhibitors, its >23-fold cellular selectivity window and tractable synthetic handles make it an ideal precursor. Future structural optimization should focus on cyclizing the 5-amine into a pyrazolo[1,5-a]pyrimidine system to improve V804M mutant binding and enhance KDR selectivity.

References

  • Mathison, C. J. N., Chianelli, D., Rucker, P. V., et al. (2020). "Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma." ACS Medicinal Chemistry Letters, 11(4), 558–565.[Link]

  • Mahajan, A. T., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 29(15), 3560.[Link]

  • Fallacara, A., et al. (2025). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 15(5), 3756–3828.[Link]

Safety & Regulatory Compliance

Safety

1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex nitrogenous heterocyclic scaffolds. 1-Methyl-N-(1-methylethyl)-3-phenyl-1H-pyrazol-5-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex nitrogenous heterocyclic scaffolds. 1-Methyl-N-(1-methylethyl)-3-phenyl-1H-pyrazol-5-amine (also known as N-isopropyl-1-methyl-3-phenyl-1H-pyrazol-5-amine, CAS No. 653574-52-8)[1] is a highly specific pyrazolamine derivative utilized in advanced drug discovery.

While its utility as a building block is significant, pyrazole derivatives present distinct operational and environmental hazards. They act as recalcitrant nitrogenous heterocyclic compounds (NHCs) that pose severe long-term hazards to aquatic ecosystems and resist standard biological degradation[2]. This guide provides a self-validating, step-by-step protocol for the safe handling, spill containment, and terminal disposal of this compound, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Hazard Rationale

Before handling the material, operators must understand the physicochemical properties that dictate its safety protocols. The pyrazole core is highly stable, meaning it resists standard environmental degradation and requires aggressive terminal destruction methods[3].

Table 1: Chemical & Hazard Profile Summary

ParameterDetailRationale / Causality
Chemical Name 1-Methyl-N-(1-methylethyl)-3-phenyl-1H-pyrazol-5-amineCore structure dictates reactivity and disposal route.
CAS Number 653574-52-8Unique identifier for safety data and waste tracking[1].
Physical State Solid (Powder)Prone to aerosolization; requires draft protection.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityPyrazole rings interact with biological membranes and resist biodegradation.
Required PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and inhalation of irritating particulates.

Operational Safety & Handling Protocols

The Causality of Protection: Why do we mandate a fume hood and specific PPE? Substituted pyrazolamines can be absorbed through the mucous membranes and respiratory tract, potentially causing systemic toxicity or severe irritation[4].

  • Step 1: Environmental Control: Always handle the powder within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Step 2: PPE Verification: Don standard laboratory PPE: chemical-resistant nitrile gloves (double-gloving is recommended for bulk handling), tight-fitting safety goggles (not standard safety glasses), and a flame-resistant lab coat.

  • Step 3: Static Mitigation: Because fine organic powders can form explosive mixtures in the air, use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent aerosolization and environmental release. Do not use water , as runoff will dissolve the amine and contaminate local wastewater systems[5].

SpillResponse Start Spill Detected Assess Assess Size & Toxicity (Evacuate if >50g or aerosolized) Start->Assess PPE Don Maximum PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Use inert absorbent/sand) PPE->Contain Collect Collect Waste (Non-sparking tools) Contain->Collect Dispose Transfer to HazMat Waste (Seal & Label) Collect->Dispose

Workflow for the containment and neutralization of pyrazolamine powder spills.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: If the spill exceeds 50g or occurs outside a fume hood, evacuate the immediate area for 15 minutes to allow suspended dust to settle.

  • Don Advanced PPE: Responders must wear an N95 or P100 particulate respirator alongside standard PPE.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels for bulk powder.

  • Collection: Use a non-sparking brush and dustpan to carefully sweep up the material. To minimize dust generation, slightly dampen the spill area with a compatible solvent (e.g., isopropanol) only if safe to do so.

  • Validation: Wipe the area with a solvent-damped cloth, place all cleanup materials into a hazardous waste bag, seal it, and label it for incineration.

Proper Disposal Procedures (Core Directive)

The terminal disposal of 1-methyl-N-(1-methylethyl)-3-phenyl-1H-pyrazol-5-amine must account for its nitrogen-rich heterocyclic structure. Standard municipal biological wastewater treatment plants cannot metabolize NHCs effectively; they often poison the microbial consortia used in activated sludge processes[2][3]. Therefore, drain disposal is strictly prohibited [4].

Table 2: Waste Segregation Compatibility Matrix

Waste StreamCompatibilityAction / Rationale
Halogen-Free Organic Solvents Highly CompatibleIdeal for co-disposal. Dissolving the powder in combustible solvents aids the incineration process[4].
Strong Oxidizing Agents Incompatible Amines can react exothermically with oxidizers, risking fire or explosion in the waste carboy.
Aqueous Waste (Drain) Strictly Prohibited Nitrogenous heterocycles are toxic to aquatic life and disrupt municipal bio-treatment[2].
Solid Lab Consumables CompatibleContaminated gloves and vials should be bagged together as solid hazardous waste.

Step-by-Step Disposal Methodology:

  • Primary Segregation: Collect all solid waste (including contaminated gloves, weighing boats, and empty vials) in a dedicated, clearly labeled "Halogen-Free Organic Nitrogen Waste" container.

  • Container Specifications: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the container has a secure, leak-proof screw cap. Do not overfill (maintain at least 10% headspace).

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (653574-52-8), and the primary hazards ("Toxic to Aquatic Life," "Irritant").

  • Terminal Destruction (High-Temperature Incineration): The only ecologically sound method for disposing of pyrazole derivatives is high-temperature incineration[4].

    • The Mechanistic Rationale: Combustion of nitrogenous compounds generates highly toxic nitrogen oxides (NOx). The waste must be transferred to a licensed disposal facility equipped with an incinerator operating above 1000°C, coupled with an afterburner and an alkaline scrubber system to neutralize NOx emissions before atmospheric release[4].

DisposalRoute LabWaste Solid Waste Collection (Pyrazolamine deriv.) Segregation Segregate as Halogen-Free Organic N-Waste LabWaste->Segregation Transport Licensed HazMat Transport Segregation->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Scrubber Alkaline Scrubber (Neutralize NOx emissions) Incineration->Scrubber Combustion Gases Release Clean Exhaust Release Scrubber->Release Treated Air

Lifecycle disposal route for nitrogenous heterocyclic waste ensuring NOx neutralization.

Environmental Fate & Advanced Degradation Insights

For research facilities exploring on-site wastewater pretreatment, it is crucial to understand that pyrazoles and similar NHCs are highly recalcitrant[2][6]. Recent advances in environmental engineering demonstrate that degrading these compounds requires advanced oxidation processes (AOPs), such as catalytic ozonation, or specialized microbial fuel cells (MFCs) inoculated with acclimated anaerobic sludge[2][7][8]. Until such technologies are universally adopted in municipal systems, strict segregation and high-temperature incineration remain the gold standard for laboratory compliance.

References

  • Han, et al. "Removal of selected nitrogenous heterocyclic compounds in biologically pretreated coal gasification wastewater..." Bioresource Technology, PubMed (PMID: 28926910).[Link]

  • Zhang, et al. "Biodegradability of some nitrogenous heterocyclic compounds and co-degradation with phenol by denitrifiers..." Water Science and Technology, PubMed (PMID: 26204065).[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

This document provides essential safety and logistical information for the handling and disposal of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-. As a trusted partner in your research, we aim to provide value...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary knowledge to ensure a safe laboratory environment. The following guidelines are based on the known hazards of structurally similar pyrazole derivatives and represent best practices in chemical safety.

Hazard Assessment and Engineering Controls

Before handling 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-, a thorough risk assessment should be conducted. The primary routes of exposure are inhalation, skin contact, and eye contact.[4]

Engineering Controls are the first line of defense in minimizing exposure.

  • Ventilation: All handling of this compound, especially when in powdered form or when being heated, should be performed in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][5]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with an easily accessible eyewash station and safety shower.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE plan is crucial for the safety of all laboratory personnel.[1] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1][2]Essential to prevent eye contact, which can cause serious irritation.[1][2] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a recommended starting point).[1] Laboratory coat.[1]To prevent skin irritation.[3][4] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[1][8] A lab coat protects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is typically sufficient. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][5]To minimize inhalation exposure.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[5]

Glove Selection: The choice of glove material is critical. While nitrile gloves are often a good initial choice for many laboratory chemicals, it is important to consult a glove compatibility chart from the manufacturer for specific chemical resistance data.[9][10][11][12] The thickness of the glove and the duration of exposure are also important factors to consider.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task task_type What is the scale of the operation? start->task_type small_scale Small Scale (<1g) task_type->small_scale Small large_scale Large Scale (>1g) or Heating task_type->large_scale Large spill_risk Is there a significant risk of splashing or aerosolization? low_risk Low Risk spill_risk->low_risk No high_risk High Risk spill_risk->high_risk Yes ventilation Is the work being done in a fume hood? in_hood Yes ventilation->in_hood Yes on_bench No ventilation->on_bench No small_scale->spill_risk large_scale->high_risk low_risk->ventilation ppe_level_3 Maximum PPE: - Goggles & Face Shield - Double Gloving - Lab Coat - Consider Respirator high_risk->ppe_level_3 ppe_level_1 Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat in_hood->ppe_level_1 ppe_level_2 Enhanced PPE: - Goggles - Nitrile Gloves - Lab Coat on_bench->ppe_level_2

Caption: PPE selection workflow for handling 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.[1]

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures before use.[8]

    • Have spill cleanup materials readily available.

  • Handling:

    • Wear the appropriate PPE as determined by your risk assessment.

    • Avoid the formation of dust and aerosols.[5][8]

    • Use non-sparking tools if the compound is flammable (while not explicitly stated, this is a good general practice).[8]

    • Keep the container tightly closed when not in use.[5]

    • Wash hands thoroughly after handling, even if gloves were worn.[2][5]

    • Do not eat, drink, or smoke in the laboratory area.[2][8]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3][8]

    • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][6]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6][8]

Spill and Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[5]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[3] Avoid generating dust.[5][13]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the contaminated waste as hazardous chemical waste.

Waste Disposal
  • Labeling: All waste containing this compound must be collected in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the full chemical name.[14]

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.[14]

  • Disposal: Dispose of the chemical waste through a licensed disposal company.[13][15] Do not pour it down the drain or dispose of it in regular trash.[14] All disposal practices must comply with local, regional, and national regulations.[14][15]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- and maintain a safe and productive research environment.

References

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. [Link]

  • Medicom. Chemical Resistance Reference Chart. [Link]

  • BINGOLD. Chemical resistance list - disposable gloves. [Link]

  • ABL Distribution. Chemical Resistance Glove Guide. [Link]

  • SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-
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